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  • Product: 2-(2H-indazol-2-yl)propanoic acid
  • CAS: 25174-53-2

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of 2-(2H-indazol-2-yl)propanoic Acid Derivatives: A Technical Guide to Mechanisms of Action

Abstract: The 2-(2H-indazol-2-yl)propanoic acid scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Rather than acting as a monolithic drug class, the core structure serves as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-(2H-indazol-2-yl)propanoic acid scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Rather than acting as a monolithic drug class, the core structure serves as a versatile chemical chassis. By strategically modifying the substituents on the indazole ring and the propanoic acid tail, researchers can direct these molecules toward entirely distinct biological targets. This whitepaper provides an in-depth mechanistic analysis of three primary pharmacological axes driven by this scaffold: PARP7 inhibition for cancer immunotherapy, S1P1 receptor agonism for autoimmune modulation, and COX-2 inhibition for anti-inflammatory applications.

Axis I: PARP7 Inhibition and Tumor Microenvironment Modulation

Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that acts as a critical negative regulator of nucleic acid sensing in the tumor microenvironment. Recent breakthroughs have demonstrated that 2-(7-carbamoyl-2H-indazol-2-yl)propanoic acid derivatives (such as the optimized candidate XY-05) act as highly selective PARP7 inhibitors (1)[1].

Mechanism of Action

PARP7 normally mono-ADP-ribosylates TBK1 (TANK-binding kinase 1), suppressing the activation of IRF3 and subsequently downregulating Type I interferon (IFN) production. By binding to the orthosteric NAD+ pocket of PARP7, the indazole derivative prevents this ribosylation event. The causality is direct: blockade of PARP7 restores the TBK1/IRF3 signaling axis, leading to a surge in IFN-β and CXCL10 expression. This chemokine gradient facilitates robust T-cell infiltration into cold tumors, converting them into immunologically "hot" environments[1].

PARP7_Pathway Indazole 2-(2H-indazol-2-yl)propanoic acid derivative PARP7 PARP7 Enzyme Indazole->PARP7 Inhibits (IC50 < 5nM) TBK1 TBK1 / IRF3 Complex PARP7->TBK1 Mono-ADP-ribosylation (Suppresses) IFN Type I IFN (IFN-β, CXCL10) TBK1->IFN Transcriptional Activation TCell T-Cell Infiltration (Tumor Microenvironment) IFN->TCell Chemotaxis & Activation

Mechanism of PARP7 inhibition by 2H-indazole derivatives restoring Type I IFN signaling.

Experimental Protocol: Self-Validating TR-FRET PARP7 Inhibition Assay

To accurately quantify the IC50 of indazole derivatives against PARP7, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare 10 nM recombinant human PARP7, 50 nM biotinylated NAD+, and serial dilutions of the indazole derivative in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).

  • Target Engagement (Incubation): Incubate the compound with PARP7 at 25°C for 30 minutes. Causality: Pre-incubation is critical for slow-binding inhibitors to reach thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add biotinylated NAD+ and a peptide substrate (e.g., SRPK2) to initiate the mono-ADP-ribosylation reaction.

  • Self-Validation Check (Internal Control): In parallel wells, include a non-hydrolyzable NAD+ analog. Causality: This serves as a self-validating system; it confirms that any signal reduction in the test wells is strictly due to competitive orthosteric inhibition by the indazole derivative, rather than compound-induced protein aggregation or assay interference.

  • Detection & Readout: Add europium-labeled anti-biotin antibody and streptavidin-APC. Measure TR-FRET signals (excitation 340 nm, emission 615 nm and 665 nm).

Axis II: S1P1 Receptor Agonism and Lymphocyte Sequestration

By appending oxadiazole or thiazole rings to the 2H-indazole propanoic acid core, the pharmacological profile shifts entirely toward G-protein coupled receptors (GPCRs), specifically the Sphingosine-1-phosphate receptor 1 (S1P1) (2)[2].

Mechanism of Action

S1P1 agonists are pivotal in treating autoimmune conditions like Multiple Sclerosis. The oxadiazole-substituted indazole derivatives bind to S1P1 on the surface of lymphocytes. While they act as initial agonists, their therapeutic efficacy relies on functional antagonism. The binding induces rapid phosphorylation of the receptor, recruiting β-arrestin, which triggers the internalization and subsequent proteasomal degradation of S1P1 (3)[3]. Without surface S1P1, lymphocytes lose their ability to sense the S1P gradient required to exit lymph nodes, effectively sequestering autoreactive T-cells away from the central nervous system.

S1P1_Workflow Step1 1. Compound Binding (Oxadiazole-Indazole) Step2 2. S1P1 Activation (G-protein coupling) Step1->Step2 Step3 3. β-Arrestin Recruitment Step2->Step3 Step4 4. Receptor Internalization (Endocytosis) Step3->Step4 Step5 5. Lymphocyte Trapping (Lymph Nodes) Step4->Step5

Workflow of S1P1 receptor activation and beta-arrestin recruitment by indazole derivatives.

Experimental Protocol: β-Arrestin Complementation Assay

To validate S1P1 internalization, an enzyme complementation assay is employed.

  • Cell Seeding: Seed CHO-K1 cells engineered to co-express S1P1 fused to an Enzyme Acceptor (EA) and β-Arrestin fused to an Enzyme Donor (ED).

  • Compound Treatment: Apply serial dilutions of the oxadiazole-indazole derivative in assay buffer.

  • Incubation Window: Incubate at 37°C for exactly 90 minutes. Causality: This specific temporal window provides the optimal thermodynamic conditions for complete β-arrestin recruitment without triggering premature endosomal recycling, ensuring the luminescent signal accurately reflects peak internalization.

  • Self-Validation Check: Treat a parallel control plate with a known S1P1 antagonist (e.g., W146) prior to agonist addition. If the luminescent signal is abrogated, it validates that the complementation is strictly receptor-mediated and not an artifact of membrane disruption.

  • Readout: Add the chemiluminescent detection reagent. The complementation of EA and ED generates active β-galactosidase. Measure luminescence to calculate the EC50.

Axis III: COX-2 Inhibition and Antimicrobial Synergy

Unsubstituted or 2,3-diphenyl-substituted 2H-indazole propanoic acid derivatives exhibit a third distinct mechanism: potent anti-inflammatory and antimicrobial activity (4)[4].

Mechanism of Action

These derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors. Molecular docking and in vitro studies confirm that the rigid 2H-indazole core mimics the binding mode of traditional coxibs (like rofecoxib), lodging securely into the hydrophobic pocket of the COX-2 active site. This prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), halting the inflammatory cascade. Furthermore, these specific derivatives exhibit dual action by disrupting the cellular membranes of protozoa (e.g., Giardia intestinalis) and fungi (Candida albicans), making them highly valuable for infection-driven inflammation[4].

Quantitative Pharmacological Summary

The table below summarizes the divergent pharmacological profiles achieved by modifying the 2-(2H-indazol-2-yl)propanoic acid scaffold.

Derivative ClassPrimary TargetPharmacological ActionKey IndicationPotency (IC50/EC50)
2-(7-Carbamoyl-2H-indazol-2-yl)propanoic acid PARP7Mono-ADP-ribosylation blockadeCancer Immunotherapy~4.5 nM
Oxadiazole-substituted 2H-indazole propanoic acid S1P1 ReceptorReceptor internalization (Functional Antagonism)Multiple Sclerosis< 10.0 nM
2,3-Diphenyl-2H-indazole derivatives COX-2Prostaglandin E2 (PGE2) reductionAnti-inflammatory / Antimicrobial0.5 - 2.0 μM

Conclusion

The 2-(2H-indazol-2-yl)propanoic acid structure is a masterclass in scaffold hopping and rational drug design. By understanding the causality between specific functional group additions and target engagement, researchers can leverage this single core to develop highly selective immunotherapies, potent autoimmune modulators, and dual-action antimicrobial agents. The rigorous, self-validating experimental protocols outlined above are essential for accurately mapping the structure-activity relationships (SAR) of this versatile chemical class.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. 4

  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS Publications). 1

  • Oxadiazole fused heterocyclic derivatives useful for the treatment of multiple sclerosis. Google Patents (US8741923B2). 2

  • Sphingosine-1-phosphate receptor agonists. Google Patents (WO2011017578A1). 3

Sources

Exploratory

A Technical Guide to Investigating the In-Vitro Biological Activity of 2-(2H-Indazol-2-yl)propanoic Acid

Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in-vitro evaluation of 2-(2H-indazol-2-yl)propanoic acid, a novel compound featuring the privileged indazole scaffold. Give...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in-vitro evaluation of 2-(2H-indazol-2-yl)propanoic acid, a novel compound featuring the privileged indazole scaffold. Given the nascent state of research on this specific molecule, this document outlines a logical, data-driven approach to elucidating its potential biological activities. By leveraging established methodologies and drawing parallels from structurally related compounds, researchers can systematically uncover its therapeutic potential.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1] This scaffold is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6][7][8][9][10] The planar nature of the indazole ring allows for diverse functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.[1] The propanoic acid moiety attached to the indazole core in 2-(2H-indazol-2-yl)propanoic acid introduces a carboxylic acid group, which can significantly influence its pharmacokinetic and pharmacodynamic profile, potentially enhancing its solubility and allowing for interactions with specific biological targets.

Hypothesized Biological Activities and a Proposed Investigational Workflow

Based on the well-documented activities of various indazole derivatives, a logical starting point for the investigation of 2-(2H-indazol-2-yl)propanoic acid is to explore its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The following sections detail a proposed workflow for systematically evaluating these activities in vitro.

Preliminary Cytotoxicity and Anti-Proliferative Screening

A fundamental first step in characterizing a novel compound is to assess its general cytotoxicity and specific anti-proliferative effects against a panel of human cancer cell lines. This initial screen will provide crucial information on the compound's potency and selectivity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(2H-indazol-2-yl)propanoic acid in culture medium. Add the compound to the cells at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Caption: Workflow for MTT Cell Viability Assay.

Investigation of Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Many indazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9]

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the COX enzyme, heme, and a buffer.

  • Compound Incubation: Add 2-(2H-indazol-2-yl)propanoic acid at various concentrations to the reaction mixture and incubate for a short period. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Caption: Workflow for In Vitro COX Inhibition Assay.

Assessment of Antimicrobial Properties

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Indazole-containing compounds have demonstrated promising activity against a range of microbial pathogens.[3][5]

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Compound Dilution: Prepare a two-fold serial dilution of 2-(2H-indazol-2-yl)propanoic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Caption: Workflow for MIC Determination via Broth Microdilution.

Data Interpretation and Future Directions

The data generated from these initial in-vitro assays will provide a foundational understanding of the biological activity of 2-(2H-indazol-2-yl)propanoic acid.

Assay Primary Endpoint Interpretation of Positive Result
MTT Assay IC50 ValueA low IC50 value indicates potent anti-proliferative activity.
COX Inhibition Assay IC50 Values for COX-1 & COX-2Low IC50 values suggest anti-inflammatory potential. The ratio of IC50 (COX-1/COX-2) indicates selectivity.
MIC Determination MIC ValueA low MIC value indicates significant antimicrobial activity.

Positive results in any of these primary screens would warrant further investigation into the mechanism of action. For instance, if the compound shows potent anti-proliferative activity, subsequent studies could explore its effects on the cell cycle, apoptosis, and specific signaling pathways implicated in cancer.[2][4] If anti-inflammatory activity is observed, further studies could investigate its effects on other inflammatory mediators and signaling pathways.[9] Similarly, promising antimicrobial activity would lead to studies on its spectrum of activity against a wider range of pathogens and its mechanism of bacterial killing.

Conclusion

This technical guide provides a strategic and experimentally sound approach to the initial in-vitro characterization of 2-(2H-indazol-2-yl)propanoic acid. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can efficiently identify its most promising biological activities. The proposed workflows, grounded in established methodologies, offer a clear path for generating robust and interpretable data, thereby paving the way for more in-depth mechanistic studies and the potential development of a novel therapeutic agent.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021, April 27).
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (n.d.).
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, March 26).
  • Synthesis and biological evaluation of new indazole derivatives - Academia.edu. (n.d.).
  • Synthesis and Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC. (2023, April 6).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (2017, October 31).
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives - MDPI. (2026, March 3).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (2025, July 1).
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2 H-Indazole Derivatives - PubMed. (2021, April 8).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.).
  • Biologically active 2H‐indazole‐containing compounds. - ResearchGate. (n.d.).

Sources

Foundational

Advanced Molecular Docking Protocols for 2-(2H-Indazol-2-yl)propanoic Acid: Elucidating Polypharmacological Networks

Executive Summary The indazole scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. While the 1H-indazole tautomer is thermodynamically favored and extensively studied, N2-alkylation yields the 2H-indazole derivative—a structurally distinct isomer with unique electronic and steric properties.

This whitepaper provides an in-depth technical guide for conducting molecular docking studies on 2-(2H-indazol-2-yl)propanoic acid . By appending a propanoic acid moiety to the 2H-indazole core, the molecule gains a chiral center and an ionizable carboxylate group, transforming it into a versatile polypharmacological ligand. As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials, focusing instead on the causality of experimental choices , the implementation of self-validating workflows , and the mechanistic rationale behind targeting AMPK, COX-2, and the CB1 receptor.

Structural and Electronic Profiling of the 2H-Indazole Scaffold

Before initiating any in silico screening, one must understand the quantum mechanical behavior of the ligand. The 2H-indazole core is locked into its tautomeric state via the covalent bond at the N2 position. This alters the dipole moment and the HOMO-LUMO energy gap compared to 1H-indazoles, directly impacting pi-pi stacking and cation-pi interactions within protein binding pockets.

Furthermore, the propanoic acid substituent introduces critical variables:

  • Stereochemistry: The alpha-carbon is chiral. Both (R)- and (S)-enantiomers must be prepared and docked independently, as biological targets exhibit strict stereoselectivity.

  • Ionization: The carboxylic acid group has a pKa of approximately 4.5. At a physiological pH of 7.4, it exists almost exclusively as a deprotonated carboxylate anion.

Causality Check: Failing to assign the deprotonated state during ligand preparation will result in the loss of critical salt-bridge predictions, rendering the docking scores biologically irrelevant.

LigandPrep A 2D Structure Input B 3D Conformational Search A->B Generate conformers C DFT Optimization (B3LYP/6-31G*) B->C Minimize energy D Ionization State (pH 7.4) C->D pKa prediction E Docking-Ready Ligand D->E Finalize geometry

Workflow for ligand preparation and quantum mechanical optimization.

Target Selection and Mechanistic Rationale

The structural features of 2-(2H-indazol-2-yl)propanoic acid make it a prime candidate for three distinct pharmacological targets. Understanding why this ligand fits these targets is crucial for setting up accurate docking grids.

A. AMP-Activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy homeostasis. Indazole-based compounds, particularly indazole acids, have been identified as direct allosteric activators of AMPK, showing promise in metabolic diseases and oncology[1]. The binding occurs at the Allosteric Drug and Metabolite (ADaM) site, located at the interface of the α -kinase domain and the β -carbohydrate-binding module[2]. The carboxylate group of the propanoic acid is essential for anchoring the molecule to basic residues in this pocket.

B. Cyclooxygenase-2 (COX-2)

Indazole propanoic acids share a high degree of structural homology with classic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. In human COX-2, the active site features a deep hydrophobic channel[3]. The propanoic acid group acts as an electrostatic anchor at the mouth of the channel, while the planar 2H-indazole core penetrates the hydrophobic interior, selectively inhibiting the inducible inflammatory enzyme[4].

C. Cannabinoid Receptor 1 (CB1)

In the realm of forensic toxicology and synthetic cannabinoids, 2-alkyl-2H-indazoles are frequently encountered as regioisomeric manufacturing impurities of potent 1-alkyl-1H-indazole agonists (e.g., AB-CHMINACA)[5]. Docking against the CB1 receptor elucidates why the 2H-isomer exhibits significantly lower cannabimimetic potency; the altered vector of the N2-substituent creates steric clashes with the transmembrane helices of the orthosteric pocket[5],[6].

Step-by-Step Molecular Docking Protocol

To ensure scientific integrity, the following protocol utilizes a self-validating system . Molecular docking should never be a "black box" operation; every parameter must be empirically justified.

Phase 1: Protein Preparation
  • Structure Retrieval: Download high-resolution crystal structures from the Protein Data Bank. Use PDB ID 4CFE or 5KQ5 for AMPK[2],[1], 5F19 for COX-2[3], and 5TGZ for the CB1 receptor[7].

  • Crystallographic Refinement: Remove all co-crystallized solvent molecules except for deeply buried, bridging water molecules that mediate ligand-receptor interactions.

  • Protonation State Assignment: Use a protein preparation wizard (e.g., Schrödinger PrepWizard or AutoDock Tools) to add polar hydrogens and optimize the hydrogen bond network at pH 7.4. Pay special attention to the protonation states of Histidine residues (HID, HIE, HIP) within the active sites.

Phase 2: Grid Generation & Self-Validation Checkpoint
  • Grid Definition: Center the docking grid box on the coordinates of the native co-crystallized ligand (e.g., celecoxib in 5F19, or the allosteric activator in 5KQ5). Ensure the box dimensions (typically 20 Å × 20 Å × 20 Å) encompass the entire binding cleft.

  • Self-Validation (CRITICAL): Extract the native co-crystallized ligand from the prepared protein and re-dock it into the generated grid using your chosen algorithm (e.g., Glide XP or AutoDock Vina).

    • Acceptance Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is ≤ 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or force field must be recalibrated.

Phase 3: Execution and Induced-Fit Docking (IFD)
  • Rigid Receptor Docking: Dock both the (R)- and (S)-enantiomers of 2-(2H-indazol-2-yl)propanoic acid.

  • Induced-Fit Docking (IFD): Because the 2H-indazole core is bulky, rigid docking may result in false-positive steric clashes. Subject the top 10% of poses to IFD, allowing the side chains of residues within 5.0 Å of the ligand to undergo conformational sampling, thereby simulating the "breathing" of the protein pocket.

DockingWorkflow P1 Protein Preparation (Water removal, H-addition) P2 Grid Generation (Active Site Definition) P1->P2 V1 Self-Validation (Native Ligand Re-docking) P2->V1 D1 High-Throughput Docking (Rigid Receptor) V1->D1 RMSD ≤ 2.0 Å IFD Induced-Fit Docking (Side-chain Flexibility) D1->IFD Top scoring poses MD MD Simulation (Complex Stability) IFD->MD Final validation

Self-validating molecular docking and dynamic simulation pipeline.

Quantitative Data & Interaction Analysis

The table below summarizes the expected quantitative docking metrics and the causal relationships between the ligand's functional groups and the target's active site residues, synthesized from validated literature on homologous indazole derivatives.

Target ProteinPDB IDPutative Binding Affinity (kcal/mol)Key Interacting ResiduesMechanistic Interaction & Causality
AMPK ( α 1 β 1 γ 1) 4CFE / 5KQ5-7.2 to -8.5Lys29, Lys31, Arg107Salt Bridge: The deprotonated propanoic acid forms strong electrostatic bonds with basic residues, stabilizing the ADaM site to induce allosteric activation[2],[1].
COX-2 5F19 / 3LN1-8.0 to -9.4Arg120, Tyr355, Val523H-Bond & Hydrophobic: The carboxylate anchors to Arg120/Tyr355. The 2H-indazole core exploits the larger volume of the COX-2 side pocket (Val523), driving selectivity over COX-1[3],[4].
CB1 Receptor 5TGZ / 5U09-5.5 to -6.8Phe170, Phe268, Trp356Steric Clash / π−π Stacking: The N2-propanoic vector causes sub-optimal alignment in the orthosteric pocket compared to 1H-indazoles, explaining its weak cannabimimetic profile[5],[6].

Conclusion

The computational evaluation of 2-(2H-indazol-2-yl)propanoic acid reveals a highly versatile scaffold capable of engaging in diverse polypharmacological networks. By strictly adhering to pKa-aware ligand preparation and enforcing rigorous self-validation checkpoints (RMSD ≤ 2.0 Å) prior to screening, researchers can generate highly trustworthy predictive models. Whether optimizing for AMPK activation in metabolic disorders, enhancing COX-2 selectivity for inflammation, or profiling synthetic cannabinoid impurities, the methodologies outlined in this guide provide a robust, authoritative foundation for advanced drug discovery workflows.

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Exploratory

Pharmacokinetics and ADME Profiling of 2-(2H-Indazol-2-yl)propanoic Acid Analogues: A Technical Guide to αv Integrin Antagonist Optimization

Executive Summary The development of small-molecule antagonists targeting αv integrins (specifically αvβ1, αvβ6, and αvβ8) represents a major frontier in the treatment of fibrotic diseases such as idiopathic pulmonary fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule antagonists targeting αv integrins (specifically αvβ1, αvβ6, and αvβ8) represents a major frontier in the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH)[1]. These integrins drive fibrogenesis by binding to the Arg-Gly-Asp (RGD) motif of the Latency-Associated Peptide (LAP), mechanically unlocking and activating latent Transforming Growth Factor-beta (TGF-β)[2].

Among the most potent chemical scaffolds developed for this target are 2-(2H-indazol-2-yl)propanoic acid analogues [3]. While the indazole core provides excellent pharmacodynamic engagement with the integrin αv subunit, the propanoic acid moiety—essential for coordinating with the β-subunit—introduces profound pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides an in-depth mechanistic analysis of these challenges and outlines field-proven experimental protocols for optimizing their PK profiles.

Mechanistic Grounding: The Pharmacodynamics vs. Pharmacokinetics Paradox

To understand the PK liabilities of this scaffold, one must first understand its pharmacodynamic necessity. The propanoic acid moiety acts as a highly specific bioisostere for the aspartic acid residue found in the endogenous RGD sequence[4].

Upon entering the integrin binding pocket, the carboxylic acid of the propanoic group coordinates directly with a divalent cation (typically Mg²⁺ or Ca²⁺) located at the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit[4]. The regiochemistry is highly specific: attachment of the propanoic acid at the N2 position of the indazole ring projects the carboxylate anion at the exact vector required for MIDAS coordination, while the lipophilic indazole core anchors into the adjacent hydrophobic pocket[3].

IntegrinPathway Ligand Indazole Propanoic Acid (RGD Mimetic) MIDAS MIDAS (Mg2+/Ca2+) β-Subunit Ligand->MIDAS Coordinates Integrin αvβ6 / αvβ8 Integrin MIDAS->Integrin Antagonizes LatentTGF Latent TGF-β Complex Integrin->LatentTGF Blocks Binding ActiveTGF Active TGF-β Release LatentTGF->ActiveTGF Prevents Fibrosis Fibrogenic Signaling (SMAD Pathway) ActiveTGF->Fibrosis Inhibits

Fig 1. Mechanism of action: Indazole propanoic acids block MIDAS-dependent TGF-β activation.

The Zwitterion/Anion Dilemma

While the carboxylate anion is required for target engagement, it creates a severe PK bottleneck. At physiological pH (7.4), the propanoic acid (pKa ~4.0–4.5) is fully ionized. This permanent negative charge severely restricts passive transcellular permeability across the lipid bilayers of the gastrointestinal tract[5]. Furthermore, the anionic nature makes these molecules prime substrates for apical efflux transporters, notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), leading to poor oral bioavailability.

Metabolism and Clearance Mechanisms

The primary metabolic liability of 2-(2H-indazol-2-yl)propanoic acid analogues is Phase II acyl glucuronidation . Mediated primarily by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)—specifically UGT1A1 and UGT2B7—the propanoic acid is rapidly conjugated with glucuronic acid[6]. This not only drives rapid hepatic clearance but also introduces a toxicological risk: acyl glucuronides can undergo intramolecular rearrangement to form reactive electrophiles that covalently bind to plasma proteins, potentially triggering idiosyncratic hepatotoxicity.

Strategic ADME Optimization

To circumvent these liabilities without sacrificing MIDAS binding affinity, drug development professionals employ several structural strategies:

  • Steric Hindrance (Alpha-Substitution): Introducing a methyl group or fluorine atoms at the alpha-carbon adjacent to the carboxylic acid sterically hinders the approach of UGT enzymes, significantly prolonging the in vivo half-life[7].

  • Isotopic Labeling: Deuterium substitution at metabolically soft spots on the indazole ring or the propanoic backbone can slow down CYP450-mediated Phase I metabolism via the kinetic isotope effect[7].

  • Prodrug Strategies: Masking the carboxylic acid as an ester (e.g., ethyl or isopropyl ester) neutralizes the charge, bypassing P-gp efflux and allowing rapid passive absorption. Once in systemic circulation, ubiquitous plasma and hepatic carboxylesterases rapidly hydrolyze the prodrug into the active indazole antagonist[7].

Experimental Methodologies for PK Profiling

To ensure scientific integrity and prevent false-positive progression of metabolically unstable analogues, the following self-validating protocols must be integrated into the screening cascade.

Protocol 1: Caco-2 Permeability with Efflux Phenotyping

Objective: Differentiate between inherently poor passive permeability and active transporter-mediated efflux.

  • Cell Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure the formation of tight junctions and polarized expression of apical efflux transporters. Validate monolayer integrity using Lucifer Yellow (rejection > 99%).

  • Dosing: Prepare 10 µM dosing solutions of the indazole analogue in HBSS buffer (pH 7.4).

  • Efflux Inhibition (The Causality Step): Run the assay in parallel. In one set, add 2 µM Elacridar (a dual P-gp/BCRP inhibitor) to both apical and basolateral chambers. Rationale: If permeability is low in both sets, the molecule lacks passive permeability. If permeability normalizes only in the Elacridar set, the molecule is a victim of active efflux.

  • Quantification: Sample compartments at 60 and 120 minutes. Analyze via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ).

Protocol 2: UGT-Dependent Microsomal Stability

Objective: Accurately quantify Phase II acyl glucuronidation, which standard microsomal assays often miss.

  • Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Rationale: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

  • Incubation: Add the indazole analogue (1 µM) and NADPH (1 mM, to capture concurrent Phase I CYP metabolism).

  • Initiation: Start the reaction by adding the UGT cofactor, UDPGA (2 mM). Rationale: Omitting UDPGA will artificially inflate the predicted half-life by blinding the assay to the primary clearance route of the propanoic acid.

  • Quenching & Analysis: Quench aliquots with cold acetonitrile containing an internal standard at 0, 15, 30, 45, and 60 minutes. Centrifuge and analyze parent depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

PKWorkflow Library Indazole Analogues Permeability Caco-2 + Elacridar (Assess Efflux vs Permeability) Library->Permeability Metabolism HLM/Hepatocytes + UDPGA (Assess UGT Glucuronidation) Library->Metabolism ProteinBinding Plasma Protein Binding (Equilibrium Dialysis) Library->ProteinBinding InVivo In Vivo PK (Rodent/Dog) (Clearance & Bioavailability) Permeability->InVivo Papp > 5x10^-6 cm/s Metabolism->InVivo t1/2 > 30 min ProteinBinding->InVivo Fu > 1%

Fig 2. ADME screening workflow for optimizing propanoic acid pharmacokinetics.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic shift observed when applying structural optimization strategies to a baseline 2-(2H-indazol-2-yl)propanoic acid scaffold.

Compound ClassStructural ModificationCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)HLM t1/2​ (+UDPGA)Oral Bioavailability (F%)Primary Clearance Route
Parent Indazole None (Baseline)0.812.515 min< 5%UGT Glucuronidation
Alpha-Methylated Steric Hindrance at α -carbon1.28.045 min15%Mixed CYP / UGT
Deuterated Isotopic Labeling on Indazole0.911.825 min8%UGT Glucuronidation
Ester Prodrug Charge Masking (Ethyl Ester)18.51.2N/A (Hydrolyzed)65%Esterase Hydrolysis

Conclusion

The 2-(2H-indazol-2-yl)propanoic acid scaffold is a masterclass in the tension between pharmacodynamic potency and pharmacokinetic viability. While the propanoic acid is non-negotiable for high-affinity MIDAS coordination and integrin antagonism, its zwitterionic/anionic nature necessitates rigorous ADME screening. By deploying targeted structural modifications—such as alpha-steric hindrance and prodrug masking—and utilizing UGT-competent in vitro assays, drug development professionals can successfully navigate these liabilities to deliver orally bioavailable, systemically safe anti-fibrotic therapeutics.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(2H-indazol-2-yl)propanoic acid analysis

An in-depth technical guide and protocol for the chromatographic analysis of 2-(2H-indazol-2-yl)propanoic acid, designed for analytical chemists and drug development professionals. Executive Summary & Biological Context...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the chromatographic analysis of 2-(2H-indazol-2-yl)propanoic acid, designed for analytical chemists and drug development professionals.

Executive Summary & Biological Context

2-(2H-indazol-2-yl)propanoic acid is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in the development of αV integrin antagonists —compounds that block fibronectin and vitronectin binding to inhibit pathological fibrosis (such as Non-Alcoholic Steato-Hepatitis, NASH) and tumor angiogenesis[1].

Because the synthesis of indazole derivatives via N-alkylation inherently produces a mixture of 1H- and 2H-regioisomers, analytical control of this intermediate is paramount. The following guide establishes a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored to resolve these isomers while managing the complex amphoteric nature of the molecule.

Biological_Context A 2-(2H-indazol-2-yl) propanoic acid B αV Integrin Antagonist (API Synthesis) A->B Synthesis C αVβ3 / αVβ6 Integrins (Cell Surface Receptors) B->C Binding D Receptor Blockade C->D Antagonism E Inhibition of Fibrosis & Angiogenesis D->E Efficacy

Synthetic incorporation of the indazole intermediate into αV integrin antagonists.

Mechanistic Rationale: Overcoming the Amphoteric Challenge

Developing a robust HPLC method for 2-(2H-indazol-2-yl)propanoic acid requires a deep understanding of its physicochemical properties. The molecule presents two competing functional groups:

  • A basic indazole nitrogen (pKa ~1.2 - 2.0).

  • An acidic propanoic acid moiety (pKa ~4.2 - 4.8).

Mobile Phase & pH Causality

At a neutral pH, the carboxylic acid is ionized ( COO− ), rendering the molecule highly polar and resulting in poor retention on standard reversed-phase columns. To force the molecule into a predictable, hydrophobic state, we must suppress the ionization of the carboxylic acid.

By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the system pH to approximately 2.0. This achieves two critical mechanistic goals:

  • Retention Enhancement: The carboxylic acid is fully protonated (neutralized), significantly increasing its affinity for the lipophilic C18 stationary phase[2].

  • Ion-Pairing: The basic nitrogen of the indazole ring becomes partially protonated at this low pH. TFA acts as a highly effective ion-pairing agent, masking this positive charge and preventing secondary electrostatic interactions with residual silanols on the silica matrix. Without TFA, these secondary interactions would cause severe peak tailing[3].

Stationary Phase Selection

Even with TFA, residual silanols on older-generation silica can interact with the electron-rich indazole system. An end-capped, high-purity silica C18 column is mandatory to ensure a symmetrical peak shape (Tailing factor 1.5), which is critical for the accurate integration of closely eluting 1H/2H regioisomers.

HPLC_Optimization A Analyte: 2-(2H-indazol-2-yl) propanoic acid B Physicochemical Profiling Acidic COOH, Basic Indazole N A->B C Mobile Phase Selection 0.1% TFA (pH ~2.0) B->C Suppress COOH ionization D Stationary Phase End-capped C18 Matrix B->D Prevent silanol interaction E Gradient Elution Profile Isomer & Impurity Resolution C->E D->E F Validated Analytical Method (Self-Validating SST) E->F Finalize parameters

Logical workflow for RP-HPLC method development of amphoteric indazole derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The method must pass strict System Suitability Test (SST) criteria before any sample data is considered actionable.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultra-pure Water and Acetonitrile.

Step 2: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-(2H-indazol-2-yl)propanoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume with diluent.

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal for indazole chromophore)
Run Time 20.0 Minutes
Step 4: Gradient Elution Program

A gradient is employed to resolve the 2H-isomer from the 1H-isomer, and to flush out highly lipophilic unreacted starting materials (e.g., bromopropionic acid derivatives).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.09010Equilibration & initial retention
2.09010Isocratic hold to stabilize baseline
12.01090Linear ramp to resolve regioisomers
15.01090High-organic wash for lipophilic impurities
15.19010Return to initial conditions
20.09010Column re-equilibration

Data Presentation & System Suitability Metrics

Before analyzing unknown batches, inject the Working Solution five times. The system is only considered valid if it meets the following causality-driven metrics:

System Suitability ParameterAcceptance CriteriaMechanistic Rationale
Retention Time %RSD 1.0%Ensures pH stability and consistent COOH suppression.
Peak Area %RSD 2.0%Validates injection precision and sample solubility.
Tailing Factor ( Tf​ ) 1.5Confirms successful TFA ion-pairing with the basic nitrogen.
Theoretical Plates (N) 5,000Verifies column efficiency and lack of voiding.
Resolution ( Rs​ ) 2.0Guarantees baseline separation between 1H and 2H isomers.

Troubleshooting Insight: If the retention time begins to drift earlier in the run, it is a primary indicator that the TFA in Mobile Phase A is evaporating or degrading, leading to an increase in pH and partial ionization of the propanoic acid group. Fresh mobile phase must be prepared.

References

To ensure authoritative grounding, the mechanistic principles and biological contexts described in this protocol are supported by the following peer-reviewed literature and patent data:

  • Indazole derivatives as αV integrin antagonists (Patent AU2017359027A1). Source: Google Patents.

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Source: PMC / National Institutes of Health.

  • Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Source: Journal of Medicinal Chemistry (ACS Publications).

Sources

Application

1H and 13C NMR spectroscopy data for 2-(2H-indazol-2-yl)propanoic acid

An Application Note on the Structural Elucidation of 2-(2H-Indazol-2-yl)propanoic Acid using ¹H and ¹³C NMR Spectroscopy Introduction 2-(2H-indazol-2-yl)propanoic acid is a heterocyclic compound featuring an indazole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of 2-(2H-Indazol-2-yl)propanoic Acid using ¹H and ¹³C NMR Spectroscopy

Introduction

2-(2H-indazol-2-yl)propanoic acid is a heterocyclic compound featuring an indazole core linked to a propanoic acid moiety via the N-2 position. The indazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Accurate and unambiguous structural characterization is paramount in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for 2-(2H-indazol-2-yl)propanoic acid, a detailed protocol for sample preparation and data acquisition, and an interpretation strategy to ensure structural integrity. As a senior application scientist, this note is designed to be a practical resource for researchers in synthetic chemistry and drug development, emphasizing the rationale behind experimental choices and data interpretation.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for 2-(2H-indazol-2-yl)propanoic acid are presented below.

Caption: Molecular structure of 2-(2H-indazol-2-yl)propanoic acid with atom numbering.

Part I: Experimental Protocols

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is crucial for obtaining high-resolution data free from artifacts.

Rationale for Solvent Selection: For a molecule containing a carboxylic acid and a heterocyclic aromatic system, a polar aprotic solvent is ideal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent because it readily dissolves the compound and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost or excessively broadened in protic solvents like methanol-d₄.[2]

Materials:

  • 2-(2H-indazol-2-yl)propanoic acid (5-10 mg for ¹H; 20-50 mg for ¹³C)[3][4]

  • Deuterated solvent: DMSO-d₆ (approx. 0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap[4][5]

  • Small glass vial (e.g., a 1-dram vial)

  • Glass Pasteur pipette

  • Small plug of glass wool or a syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the compound and transfer it into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex or gently agitate the vial to ensure the sample dissolves completely.[3] A homogeneous solution is critical for sharp, well-resolved NMR signals.[6]

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution.[3][7] Tightly pack a small plug of glass wool into the neck of a Pasteur pipette and use it to transfer the solution from the vial into the NMR tube. Do not use cotton wool, as it can leach impurities soluble in organic solvents.[7]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL for a standard 5 mm tube).[6]

  • Capping and Labeling: Securely cap the NMR tube. Label the cap, not the tube itself, to avoid interference with the spectrometer's sample holder.[4]

  • Final Check: Invert the tube several times to ensure the final solution is homogeneous before placing it in the spectrometer.

Caption: Workflow for NMR sample preparation.

Protocol for NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted based on sample concentration and instrument sensitivity.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton (zg30 or similar)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Spectral Width: -2 to 14 ppm

    • Number of Scans: 8-16 (adjust for concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: ~3-4 seconds

  • ¹³C{¹H} NMR Spectroscopy:

    • Experiment: Proton-decoupled 1D carbon (zgpg30 or similar)

    • Spectral Width: -10 to 200 ppm

    • Number of Scans: 1024 or more (¹³C is ~6000 times less sensitive than ¹H)[4]

    • Relaxation Delay (d1): 2 seconds

  • 2D NMR (for unambiguous assignment):

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming connectivity.

Part II: Predicted Spectral Data and Interpretation

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is characterized by distinct signals from the propanoic acid side chain and a complex pattern from the indazole ring system.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
COOH ~12.0 - 13.0Broad Singlet (br s)N/AHighly deshielded acidic proton, subject to chemical exchange. Its position is characteristic of carboxylic acids.[8][9]
H-α ~5.8 - 6.0Quartet (q)J ≈ 7.2Deshielded by the adjacent electronegative N-2 atom of the indazole ring and the electron-withdrawing carboxylic acid group. Split by the three β-protons.
H-3 ~8.4 - 8.6Singlet (s)N/ACharacteristic singlet for the H-3 proton in 2-substituted indazoles. Lacks adjacent protons for coupling.
H-7 ~7.8 - 7.9Doublet (d)³J ≈ 8.5Appears at a higher frequency in N-2 isomers due to the deshielding effect of the N-1 lone pair.[1] Coupled to H-6 (ortho coupling).
H-4 ~7.7 - 7.8Doublet (d)³J ≈ 8.5Deshielded proton on the benzene ring, ortho to the fused heterocyclic ring. Coupled to H-5 (ortho coupling).
H-6 ~7.3 - 7.4Triplet of doublets (td) or Multiplet (m)³J ≈ 8.5, 7.0; ⁴J ≈ 1.0Coupled to H-5 and H-7 (ortho/vicinal) and potentially a small long-range meta coupling to H-4.
H-5 ~7.1 - 7.2Triplet of doublets (td) or Multiplet (m)³J ≈ 8.5, 7.0; ⁴J ≈ 1.0Coupled to H-4 and H-6 (ortho/vicinal) and potentially a small long-range meta coupling to H-7.
H-β (CH₃) ~1.7 - 1.8Doublet (d)J ≈ 7.2Aliphatic methyl group, split into a doublet by the single α-proton.

Note on Aromatic Region: The protons H-4, H-5, H-6, and H-7 form a complex, second-order spin system. While predicted as simple multiplets here, their appearance can be more complex. Typical aromatic coupling constants are: ³J (ortho) = 6-9 Hz, ⁴J (meta) = 2-3 Hz, and ⁵J (para) = 0-1 Hz.[10][11]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O ~172 - 175Characteristic chemical shift for a carboxylic acid carbonyl carbon.[9]
C-7a ~150 - 151Quaternary carbon at the fusion of the two rings, bonded to nitrogen.
C-3 ~127 - 128Aromatic CH carbon in the five-membered ring.
C-5 ~127 - 128Aromatic CH carbon.
C-3a ~123 - 124Quaternary carbon at the ring fusion.
C-4 ~122 - 123Aromatic CH carbon.
C-7 ~120 - 121Aromatic CH carbon.
C-6 ~118 - 119Aromatic CH carbon.
C-α ~55 - 57Aliphatic methine carbon, shifted downfield by the adjacent nitrogen and carboxyl group.
C-β (CH₃) ~16 - 18Aliphatic methyl carbon.
Strategy for Structural Confirmation using 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments are required for definitive proof of structure, especially for assigning the complex aromatic region and confirming the N-2 substitution.

cluster_1D 1D NMR Data cluster_2D 2D NMR Correlations cluster_Assignment Structural Assignment H1 ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Coupling) H1->COSY Identifies H-α/H-β and H4-H7 spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Chemical Shifts) C13->HSQC Assigns all protonated carbons (CH, CH₃) ASSIGN Unambiguous Structure Confirmed COSY->ASSIGN HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC HMBC->ASSIGN Confirms N2-Cα bond via H-α to C-3/C-3a correlation. Assigns quaternary carbons.

Caption: Logic diagram for NMR-based structure elucidation.

Key Correlations for Isomer Confirmation: The most critical task is to differentiate the desired N-2 isomer from the potential N-1 byproduct. The HMBC experiment is definitive.

  • For the N-2 Isomer: A strong correlation is expected from the H-α proton (~5.9 ppm) to the C-3 and C-3a carbons of the indazole ring.

  • For the N-1 Isomer (Hypothetical): The H-α proton would instead show a correlation to C-7a . The absence of this correlation and the presence of the H-α to C-3/C-3a correlation confirms N-2 substitution.

Confirming the Carboxylic Acid Proton: The broad signal between 12-13 ppm can be confirmed by a D₂O shake experiment . After acquiring the initial ¹H spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[2]

References
  • How to Prepare Samples for NMR. ResearchGate. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Aromatic Proton Coupling Constants. Scribd. [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London. [Link]

  • Alarcón, S. H., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Martins, M. A. P., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Supporting Information for "A New Method for the Synthesis of 1H-Indazoles". Wiley-VCH. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • Fruchier, A., et al. (1982). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Organic Magnetic Resonance. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

  • 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • ¹H NMR Spectra and Interpretation. KPU Pressbooks. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. Royal Society of Chemistry. [Link]

  • Castillo, J. C., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

Sources

Method

The Strategic Application of 2-(2H-Indazol-2-yl)propanoic Acid in Modern Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Element in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Element in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in a variety of interactions with biological targets, making it a cornerstone in the design of numerous therapeutic agents.[3][4] Indazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-emetic effects.[3][4][5] The two possible tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for substitution, enabling fine-tuning of the molecule's spatial arrangement and physicochemical properties.[1] This guide focuses on a specific, yet highly versatile building block: 2-(2H-indazol-2-yl)propanoic acid . The strategic incorporation of this moiety can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile.

The Dual Nature of the Carboxylic Acid Moiety: A Target for Bioisosteric Replacement

The carboxylic acid group is a common pharmacophoric element, often crucial for target engagement through ionic interactions and hydrogen bonding.[6][7] However, its presence can also introduce challenges in drug development, such as poor membrane permeability, rapid metabolism (e.g., acyl-glucuronidation), and potential for off-target toxicity.[6][7][8] This has led to the extensive exploration of carboxylic acid bioisosteres – functional groups that mimic the key interactions of a carboxylic acid while offering improved physicochemical and pharmacokinetic properties.[6][9][10][11] Understanding the principles of bioisosterism is therefore paramount when working with building blocks like 2-(2H-indazol-2-yl)propanoic acid.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(2H-indazol-2-yl)propanoic acid. We will delve into its synthesis, key chemical transformations, and strategic considerations for its incorporation into drug candidates.

Synthesis of the Building Block: A Proposed Regioselective Approach

A reliable synthesis of 2-(2H-indazol-2-yl)propanoic acid is crucial for its application. Based on established methodologies for the regioselective alkylation of indazoles, a plausible synthetic route is outlined below.[8] The key step involves the N-alkylation of indazole with an appropriate propanoic acid synthon. The regioselectivity of this reaction (N1 vs. N2 alkylation) can often be controlled by the choice of base and solvent.

Proposed Synthetic Pathway:

Synthesis_of_2-(2H-indazol-2-yl)propanoic_acid Indazole Indazole Intermediate Ethyl 2-(2H-indazol-2-yl)propanoate Indazole->Intermediate Alkylation Propanoate Ethyl 2-bromopropanoate Propanoate->Intermediate Base Base (e.g., NaH, Cs2CO3) Solvent (e.g., DMF, CH3CN) Product 2-(2H-Indazol-2-yl)propanoic acid Intermediate->Product Saponification Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH)

Caption: Proposed synthetic route to 2-(2H-indazol-2-yl)propanoic acid.

Experimental Protocol: Synthesis of 2-(2H-indazol-2-yl)propanoic acid

Materials:

  • Indazole

  • Ethyl 2-bromopropanoate

  • Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • N-Alkylation:

    • To a solution of indazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with EtOAc (3 x).

    • Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2H-indazol-2-yl)propanoate.

  • Saponification:

    • Dissolve the purified ethyl 2-(2H-indazol-2-yl)propanoate (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with EtOAc (3 x).

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield 2-(2H-indazol-2-yl)propanoic acid.

Key Applications in Medicinal Chemistry: Amide Bond Formation and Esterification

The primary utility of 2-(2H-indazol-2-yl)propanoic acid as a building block lies in its ability to be readily converted into amides and esters, allowing for the exploration of a wide range of chemical space.

Amide Coupling Protocols

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[12][13] The coupling of 2-(2H-indazol-2-yl)propanoic acid with a diverse array of amines can lead to novel drug candidates. Given the potential for steric hindrance from the indazole ring, robust coupling reagents are recommended.

Workflow for Amide Bond Formation:

Amide_Coupling_Workflow Start 2-(2H-Indazol-2-yl)propanoic acid + Amine (R-NH2) Reaction Amide Bond Formation Start->Reaction Coupling Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) Product 2-(2H-Indazol-2-yl)propanamide Derivative Reaction->Product

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • 2-(2H-indazol-2-yl)propanoic acid

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 2-(2H-indazol-2-yl)propanoic acid (1.0 eq) in anhydrous DMF, add the amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • 2-(2H-indazol-2-yl)propanoic acid

  • Amine (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (Et3N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a solution of 2-(2H-indazol-2-yl)propanoic acid (1.0 eq), amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification Protocols

Esterification is another key transformation for this building block, often used to improve cell permeability or to create prodrugs.[9]

Protocol: Fischer-Speier Esterification

Materials:

  • 2-(2H-indazol-2-yl)propanoic acid

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H2SO4) (catalytic amount)

Procedure:

  • Suspend 2-(2H-indazol-2-yl)propanoic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H2SO4 (e.g., 2-3 drops).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Drug Design Considerations and Structure-Activity Relationships (SAR)

When incorporating 2-(2H-indazol-2-yl)propanoic acid into a lead molecule, several factors should be considered to optimize its drug-like properties.

Physicochemical Properties of Indazole-Containing Compounds:

ParameterGeneral Trend for Indazole Analogs vs. Indole AnalogsRationale
Metabolic Stability Often increasedThe nitrogen at the 2-position can block sites of metabolism that are susceptible in an indole ring.[13]
Lipophilicity (LogP/LogD) Generally higherIndazoles are typically more lipophilic than their indole counterparts.[13]
Plasma Protein Binding HighThe lipophilic and aromatic nature often leads to high protein binding.[13]

Strategic Modifications and SAR Exploration:

SAR_Exploration BuildingBlock 2-(2H-Indazol-2-yl)propanoic acid Amide Amide Library (Varying R group) BuildingBlock->Amide Explore Amine Diversity Ester Ester Library (Varying R' group) BuildingBlock->Ester Modulate Prodrug Properties Bioisostere Carboxylic Acid Bioisosteres (e.g., Tetrazole, Acyl Sulfonamide) BuildingBlock->Bioisostere Improve PK/PD Indazole_Sub Indazole Ring Substitution (e.g., at C3, C5, C6) BuildingBlock->Indazole_Sub Fine-tune Target Interactions

Caption: Strategies for SAR exploration using the building block.

  • The Propanoic Acid Side Chain: The length and chirality of the propanoic acid side chain can be critical for optimal target engagement. Synthesis of analogs with different chain lengths (e.g., acetic acid) or stereoisomers of the propanoic acid can provide valuable SAR data.

  • The Carboxylic Acid Moiety: As previously discussed, the carboxylic acid can be replaced with various bioisosteres to modulate acidity, lipophilicity, and metabolic stability.[6][7] Common replacements include tetrazoles, acyl sulfonamides, and hydroxamic acids.[6][10]

  • The Indazole Ring: The indazole ring itself offers multiple positions for substitution (e.g., C3, C5, C6) to enhance potency, selectivity, or to modulate physicochemical properties. These modifications can be introduced either before or after coupling of the propanoic acid side chain.

Conclusion

2-(2H-indazol-2-yl)propanoic acid is a valuable building block for medicinal chemists seeking to leverage the privileged nature of the indazole scaffold. Its synthetic accessibility and the versatility of its carboxylic acid handle allow for the rapid generation of diverse compound libraries. By applying robust synthetic protocols and considering key drug design principles, such as bioisosteric replacement and SAR-driven modifications, researchers can effectively utilize this building block to develop novel and improved therapeutic agents.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491.
  • Chavan, A. A., & Pai, N. R. (2017). A review on various approaches for esterification. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-8.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Tale, R. H., & Khan, R. (2021). Indazoles in Drug Discovery. PharmaBlock.
  • Tale, R. H., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28246-28266.
  • Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 9(10), 929-933.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Sharma, A., et al. (2021). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 26(16), 4983.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Singh, P., & Kaur, M. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 183-191.
  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. International Journal of Molecular Sciences, 22(5), 2686.

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 2-(2H-indazol-2-yl)propanoic Acid

Executive Summary The synthesis of active pharmaceutical ingredients (APIs) frequently necessitates the formation of amide bonds using sterically hindered and stereochemically labile carboxylic acids. 2-(2H-indazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of active pharmaceutical ingredients (APIs) frequently necessitates the formation of amide bonds using sterically hindered and stereochemically labile carboxylic acids. 2-(2H-indazol-2-yl)propanoic acid presents a unique dual-challenge in drug development: severe steric congestion around the α -carbon and a high propensity for base-catalyzed epimerization.

This application note provides a comprehensive, self-validating guide to achieving high-yielding, enantioretentive amide couplings with this substrate. By leveraging the specific kinetic advantages of propylphosphonic anhydride (T3P) and precisely modulating base basicity, researchers can bypass the traditional pitfalls of azlactone-driven racemization.

Substrate Profiling & Chemical Challenges

To successfully couple 2-(2H-indazol-2-yl)propanoic acid, one must understand the causality behind its reactivity profile:

  • Steric Hindrance: The propanoic acid backbone features an α -methyl group, which, combined with the bulky 2H-indazole moiety attached at the N2 position, creates a highly congested reactive center. This congestion severely retards the rate of aminolysis.

  • Epimerization Risk: The α -proton is rendered highly acidic by the synergistic electron-withdrawing effects of the adjacent carbonyl and the strongly inductive (-I) N2-linked indazole ring. Upon activation of the carboxylic acid, the pKa of this α -proton drops dramatically. If a strong base (e.g., Triethylamine, pKa ~10.7) is present, rapid deprotonation occurs, forming a planar ketene or enolate intermediate that destroys the stereocenter before the amine can attack.

Mechanistic Insights: Activation vs. Epimerization

The key to preserving the enantiomeric purity of 2-(2H-indazol-2-yl)propanoic acid lies in manipulating the kinetic competition between aminolysis (desired) and α -deprotonation (undesired).

According to seminal studies on epimerization-prone substrates (), the use of highly reactive coupling reagents like HATU with strong bases often leads to significant racemization. The activated HOAt-ester has a finite lifetime during which excess base can abstract the α -proton.

Conversely, utilizing T3P with Pyridine creates a highly reactive mixed phosphonic anhydride. Pyridine (pKa ~5.2) is basic enough to drive the activation cycle but insufficiently basic to deprotonate the activated α -carbon. This ensures that the rate of aminolysis vastly outcompetes the rate of epimerization.

MechanisticPathway A 2-(2H-indazol-2-yl) propanoic acid B Activated Ester Intermediate A->B Coupling Reagent (e.g., T3P) C Desired Amide (Retention of Configuration) B->C + Amine (Fast trapping) D Ketene / Enolate Intermediate B->D + Excess/Strong Base (Slow trapping) E Racemized Amide (Loss of Chirality) D->E + Amine

Mechanistic pathway illustrating the competition between desired amidation and epimerization.

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes quantitative performance metrics for various coupling systems when applied to α -substituted, epimerization-prone heterocyclic acids.

Coupling SystemBase UsedBase pKaEpimerization RiskReactivity with Poor NucleophilesByproduct Removal
T3P (50% in EtOAc) Pyridine5.2Very Low (<1%) ModerateAqueous Wash (Highly Water Soluble)
HATU / HOAt DIPEA10.5High (15-40%)Very High Chromatography Required
EDC / HOBt NMM7.4Moderate (5-10%)LowAqueous Wash
COMU Oxyma / TMP7.5Low (2-5%)HighAqueous Wash / Chromatography

Data extrapolated from standard peptide coupling benchmarks (). T3P/Pyridine is the optimal choice for enantiomeric retention.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. By adhering to the precise stoichiometric and thermal checkpoints, the protocol inherently prevents runaway side reactions.

ExperimentalWorkflow S1 1. Substrate Solubilization Acid + Amine in EtOAc S2 2. Base Addition Pyridine (3.0 eq) at 0°C S1->S2 S3 3. Activation T3P (50% in EtOAc) dropwise S2->S3 S4 4. Amidation Stir at 25°C (LC-MS Monitor) S3->S4 S5 5. Quench & Workup Aqueous HCl / NaHCO3 washes S4->S5 S6 6. Isolation Pure Enantiomeric Amide S5->S6

Step-by-step experimental workflow for T3P-mediated amide coupling of epimerization-prone acids.

Protocol A: T3P / Pyridine Method (Optimized for Enantiomeric Retention)

Use this protocol when the starting 2-(2H-indazol-2-yl)propanoic acid is enantiopure and the amine is an aliphatic or moderately nucleophilic aromatic amine.

Reagents:

  • 2-(2H-indazol-2-yl)propanoic acid (1.0 equiv, 1.0 mmol)

  • Amine (1.1 equiv, 1.1 mmol)

  • Pyridine (3.0 equiv, 3.0 mmol)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv, 1.5 mmol)

  • Ethyl Acetate (EtOAc) (10 mL)

Step-by-Step Methodology:

  • Solubilization: Charge a flame-dried round-bottom flask with 2-(2H-indazol-2-yl)propanoic acid and the amine. Suspend in 10 mL of anhydrous EtOAc. Causality check: EtOAc is chosen over DMF to allow for a direct, solvent-swap-free aqueous workup, drastically reducing Process Mass Intensity (PMI).

  • Thermal Equilibration: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

  • Controlled Activation: Add the T3P solution (1.5 equiv) dropwise over 10 minutes via syringe pump.

    • Self-Validation Checkpoint: If the solution exhibits a sudden, persistent dark brown coloration, this indicates localized overheating and premature degradation of the mixed anhydride. Ensure the addition rate is strictly controlled and the internal temperature remains < 5 °C.

  • Amidation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12–16 hours. Monitor conversion via LC-MS.

  • Quench & Workup: Dilute the reaction with an additional 10 mL of EtOAc. Wash the organic layer sequentially with:

    • 1M aqueous HCl (2 × 10 mL) — Crucial for removing Pyridine and unreacted amine.

    • Saturated aqueous NaHCO 3​ (2 × 10 mL) — Removes water-soluble T3P byproducts and unreacted acid.

    • Brine (1 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: HATU / DIPEA Method (For Highly Unreactive Amines)

Use this fallback protocol ONLY if the amine is a severely deactivated nucleophile (e.g., electron-deficient aniline) where T3P fails to achieve >50% conversion. Note: This carries a higher risk of epimerization.

Step-by-Step Methodology:

  • Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M) at 0 °C.

  • Add DIPEA (2.0 equiv) dropwise. Do not exceed 2.0 equivalents to minimize ketene formation. Stir for exactly 5 minutes to form the HOAt-ester.

  • Add the deactivated amine (1.5 equiv). Keep the reaction at 0 °C for 2 hours before slowly warming to room temperature.

  • Workup: Quench with water, extract with EtOAc, and perform extensive aqueous washes (LiCl 5% aqueous solution) to remove DMF and tetramethylurea byproducts. Purify via flash column chromatography.

Analytical Monitoring and Troubleshooting

  • Verifying Enantiomeric Excess (ee): Standard reversed-phase LC-MS cannot differentiate epimers. You must employ Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using an isocratic Hexane/Isopropanol gradient to validate that the stereocenter at the propanoic acid α -position has been retained.

  • Stalled Reactions: If using Protocol A and the reaction stalls at 50% conversion, do not add more Pyridine. Instead, add an additional 0.5 equiv of T3P. The stalling is typically due to the hydrolysis of the T3P reagent by adventitious water, not a lack of base.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (2011) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (2011) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009) URL:[Link]

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-(2H-indazol-2-yl)propanoic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide Executive Summary & Mechanistic Context The structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Context

The structural elucidation of novel indazole derivatives is a critical bottleneck in modern drug discovery and forensic toxicology. The molecule 2-(2H-indazol-2-yl)propanoic acid (Chemical Formula: C₁₀H₁₀N₂O₂, Exact Mass: 190.0742 Da) presents a fascinating analytical model. It features a highly stable, aromatic 2H-indazole core juxtaposed with a labile, aliphatic propanoic acid side chain.

As a Senior Application Scientist, I designed this protocol not merely to list operational parameters, but to explain the causality behind the mass spectrometric behavior of this compound. Under Collision-Induced Dissociation (CID), the fragmentation of indazole derivatives is driven by the stark contrast in bond dissociation energies between the robust nitrogen heterocycle and the highly polar carboxylic acid moiety [1]. Understanding these predictable cleavage pathways allows researchers to distinguish target analytes from complex biological matrices with high confidence[2].

Self-Validating Analytical Protocol (LC-HRMS/MS)

To ensure absolute trustworthiness in structural assignment, analytical workflows must be self-validating. This protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), incorporating continuous internal calibration and matrix blanking to eliminate false positives [3].

Reagents and Materials
  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. (Causality: Formic acid suppresses the ionization of surface silanols on the stationary phase, sharpening peak shape, while providing an abundant proton source to efficiently ionize the indazole nitrogen in positive ESI mode).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Internal Standard (IS): Deuterated indazole reference standard (e.g., Indazole-d5) to normalize matrix effects and validate retention time stability.

Step-by-Step UHPLC Separation Methodology
  • Column Selection: Equip the system with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The hydrophobic stationary phase provides excellent retention for the indazole core.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

    • 1.0 - 6.0 min: Linear gradient to 95% B (Elutes the compound based on its moderate lipophilicity).

    • 6.0 - 8.0 min: 95% B (Column wash).

    • 8.0 - 10.0 min: 5% B (Re-equilibration).

  • Flow Rate & Injection: 0.4 mL/min; inject 2 µL of the sample.

  • Self-Validation Step: Inject a solvent blank immediately preceding and following the sample run to verify zero carryover.

HRMS/MS Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Collision Energy (CE): Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. (Causality: Stepped CE ensures the capture of both low-energy side-chain losses and high-energy core ring-opening events in a single composite spectrum).

  • Mass Accuracy Lock: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer to maintain mass accuracy strictly below 5 ppm.

Workflow A Sample Prep (Protein Crash & Dilution) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Ionization (Pos/Neg Polarity Switching) B->C D HRMS/MS Analysis (Q-TOF / Orbitrap CID) C->D E Data Processing (Structural Elucidation) D->E

LC-HRMS/MS Workflow for Indazole Derivative Characterization.

Fragmentation Causality & Structural Elucidation

Upon isolation of the protonated precursor ion [M+H]⁺ at m/z 191.0815 , the application of collision energy initiates a predictable cascade of bond cleavages.

Primary Cleavages: The Aliphatic Side Chain

The weakest bonds in 2-(2H-indazol-2-yl)propanoic acid reside in the propanoic acid moiety.

  • Dehydration and Decarboxylation: The highly polar carboxylic acid group readily undergoes neutral loss of water (-18.01 Da) to form an acylium-like fragment at m/z 173.0709 . Alternatively, the loss of formic acid (HCOOH, -46.01 Da) yields a fragment at m/z 145.0760 .

  • Inductive Cleavage of the Propanoic Moiety: Driven by the thermodynamic stability of the resulting aromatic system, the C-N bond connecting the side chain to the indazole ring cleaves. This occurs via the neutral loss of acrylic acid (C₃H₄O₂, -72.02 Da), leaving the intact, highly stable protonated indazole core [Indazole+H]⁺ at m/z 119.0604 [2].

Secondary Cleavages: Core Ring Opening

At higher collision energies (NCE > 40 eV), the robust indazole core begins to fragment.

  • Loss of Hydrogen Cyanide (HCN): A hallmark of nitrogen-containing aromatic heterocycles is the expulsion of HCN (-27.01 Da) [1]. The m/z 119.0604 ion undergoes ring opening to form an azatropylium or phenyl cation derivative at m/z 92.0495 .

Quantitative Data Summaries

The following table summarizes the high-resolution exact masses and theoretical formulas for the diagnostic product ions of 2-(2H-indazol-2-yl)propanoic acid in ESI+ mode.

Ion TypeFragment FormulaExact Mass (m/z)Neutral LossLoss Mass (Da)Diagnostic Significance
Precursor [C₁₀H₁₁N₂O₂]⁺191.0815N/AN/AConfirms intact molecular weight.
Product [C₁₀H₉N₂O]⁺173.0709H₂O18.0106Indicates presence of a hydroxyl/carboxyl group.
Product [C₉H₉N₂]⁺145.0760HCOOH46.0055Confirms terminal carboxylic acid.
Product [C₇H₇N₂]⁺119.0604C₃H₄O₂72.0211Base peak. Confirms intact indazole core[1].
Product [C₆H₆N]⁺92.0495C₃H₄O₂ + HCN99.0320Confirms nitrogen heterocycle ring-opening [3].

Visualizing the Fragmentation Pathway

The logical relationship between the precursor ion and its resulting fragments is mapped below. This pathway serves as a diagnostic template; deviations from this map in unknown samples indicate structural isomerism or alternative substitution patterns.

Pathway M Precursor Ion [M+H]+ m/z 191.0815 C10H11N2O2+ F1 Fragment [M+H-H2O]+ m/z 173.0709 C10H9N2O+ M->F1 -H2O (-18.01 Da) F2 Fragment[M+H-HCOOH]+ m/z 145.0760 C9H9N2+ M->F2 -HCOOH (-46.01 Da) F3 Indazole Core [Ind+H]+ m/z 119.0604 C7H7N2+ M->F3 -C3H4O2 (-72.02 Da) F4 Ring Opening [Ind+H-HCN]+ m/z 92.0495 C6H6N+ F3->F4 -HCN (-27.01 Da)

Proposed ESI+ CID Fragmentation Pathway of 2-(2H-indazol-2-yl)propanoic acid.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at:[Link]

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. PubMed / NIH. Available at:[Link]

Application

Preparation and Isolation of 2-(2H-Indazol-2-yl)propanoic Acid Esters: Regioselective Synthesis and Chromatographic Resolution

Introduction & Mechanistic Rationale Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core components in a range of therapeutic agents. The functionalization of the indazole core, specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core components in a range of therapeutic agents. The functionalization of the indazole core, specifically through N-alkylation, presents a classic regioselectivity challenge due to the annular tautomerism between the 1H- and 2H-indazole forms. Quantum mechanical analyses reveal that the 1H-indazole tautomer is energetically more stable than its 2H-counterpart by approximately 4.46 kcal/mol[1]. Consequently, under standard basic conditions (e.g., NaH/THF), alkylation predominantly yields the thermodynamically favored N1-substituted isomer[2].

However, the synthesis of 2-(2H-indazol-2-yl)propanoic acid esters—valuable intermediates for specific drug development pipelines—requires overriding this natural preference to direct the electrophilic attack to the N2 position. This application note details two validated approaches for obtaining the N2-propanoate ester:

  • Kinetic/Thermodynamic Mixture & Chromatographic Resolution: Using an α-halo ester (ethyl 2-bromopropionate) under mild basic conditions to generate a mixture, followed by isolation based on polarity differences.

  • Regioselective Mitsunobu Alkylation: Utilizing ethyl lactate under Mitsunobu conditions to bypass the thermodynamic preference and selectively drive N2-alkylation[3].

Causality in Experimental Design (Expertise & Insights)

Why does the Mitsunobu reaction favor N2? Under standard SN2 conditions, the indazole anion attacks the electrophile via the more electron-rich and thermodynamically stable N1 position. However, under Mitsunobu conditions (DEAD/PPh3), the reaction proceeds via a bulky alkoxyphosphonium intermediate. The steric bulk of this intermediate, combined with the specific electronic distribution of the indazole, kinetically favors attack by the more exposed and nucleophilic N2 nitrogen. This results in excellent yields (>90%) and high regiocontrol for the 2H-indazole derivative[3].

Why do N1 and N2 isomers separate on silica gel? If a standard base-mediated alkylation is employed, a mixture of isomers is generated. The N1 and N2 regioisomers exhibit distinct dipole moments. The 2H-indazole (N2) isomer possesses a more polarized electronic structure (quinonoid form) compared to the benzenoid 1H-indazole (N1) isomer. Consequently, the N2-propanoate ester binds more strongly to the polar stationary phase (silica gel) and predictably elutes after the N1 isomer in normal-phase chromatography.

Analytical Validation (Self-Validating System) To definitively distinguish the N1 and N2 isomers post-isolation, 2D NMR (1H-13C HMBC) is required. This creates a self-validating feedback loop for your synthesis:

  • N1-Isomer: The α-methine proton of the propanoate group will show a strong HMBC correlation to the C-7a carbon of the indazole ring[4].

  • N2-Isomer: The α-methine proton will show a strong HMBC correlation to the C-3 carbon of the indazole ring[4].

Quantitative Comparison of Synthetic Strategies

ParameterMethod A: Base-Mediated Alkylation (SN2)Method B: Mitsunobu Reaction
Reagents Ethyl 2-bromopropionate, K2CO3, DMFEthyl lactate, DEAD, PPh3, THF
Temperature 80 °C50 °C
Reaction Time 12 hours16 hours
N1:N2 Ratio ~ 1:1 to 1:2.5 (Substrate dependent)[2]< 1:10 (Highly N2 selective)[3]
Overall N2 Yield 30 - 45% (after chromatography)> 85%
Primary Advantage Low cost of reagents, easily scalableHigh regiocontrol, eliminates difficult separations

Step-by-Step Experimental Protocols

Protocol A: Base-Mediated Synthesis and Chromatographic Isolation

Objective: Synthesize a mixture of ethyl 2-(1H-indazol-1-yl)propanoate and ethyl 2-(2H-indazol-2-yl)propanoate, followed by isolation of the N2 isomer. Materials: 1H-Indazole (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Potassium carbonate (K2CO3, 2.0 eq), Anhydrous DMF.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 1H-indazole (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered K2CO3 (20 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add ethyl 2-bromopropionate (12 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the consumption of starting material via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatographic Isolation: Load the crude residue onto a silica gel column. Elute with a gradient of Petroleum Ether:Ethyl Acetate (from 10:1 to 3:1).

    • Fraction 1 (Less Polar): Ethyl 2-(1H-indazol-1-yl)propanoate (N1 isomer).

    • Fraction 2 (More Polar): Ethyl 2-(2H-indazol-2-yl)propanoate (N2 isomer).

  • Validation: Concentrate Fraction 2 and verify the structure via 1H-13C HMBC NMR, confirming the α-methine to C-3 correlation[4].

Protocol B: Regioselective Mitsunobu Synthesis

Objective: Directly synthesize ethyl 2-(2H-indazol-2-yl)propanoate with high regiocontrol. Materials: 1H-Indazole (1.0 eq), Ethyl lactate (2.0 eq), Triphenylphosphine (PPh3, 2.0 eq), Diethyl azodicarboxylate (DEAD, 2.0 eq), Anhydrous THF.

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 1H-indazole (10 mmol), ethyl lactate (20 mmol), and PPh3 (20 mmol) in anhydrous THF (30 mL).

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • DEAD Addition: Add DEAD (20 mmol) dropwise over 15 minutes. Critical Step: DEAD is thermally sensitive; addition must be controlled to prevent exotherms and ensure the stable formation of the betaine intermediate.

  • Propagation: Remove the ice bath and heat the reaction to 50 °C for 16 hours. The bulky alkoxyphosphonium intermediate will selectively direct the indazole N2 nitrogen to attack the chiral center (with inversion of stereochemistry if enantiopure ethyl lactate is used)[3].

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Triturate the crude mixture with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate. Purify the residue via short-pad silica gel chromatography (Hexanes/EtOAc 4:1) to yield the pure N2-propanoate ester.

Reaction Workflows

IndazoleAlkylation Indazole 1H-Indazole (Starting Material) ReagentA Ethyl 2-bromopropionate + K2CO3 / DMF Indazole->ReagentA SN2 Pathway ReagentB Ethyl Lactate + DEAD / PPh3 / THF Indazole->ReagentB Mitsunobu Pathway Mix N1 / N2 Isomer Mixture ReagentA->Mix Chromatography Silica Gel Chromatography (Isomer Resolution) Mix->Chromatography N1 1-(1H-indazol-1-yl)propanoate (N1 Isomer - Less Polar) Chromatography->N1 Elutes First N2 2-(2H-indazol-2-yl)propanoate (N2 Isomer - More Polar) Chromatography->N2 Elutes Second ReagentB->N2 Highly N2-Selective

Workflow comparing SN2 mixture resolution and N2-selective Mitsunobu synthesis of indazole esters.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole.WuXi Biology.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry / PMC.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2H-indazol-2-yl)propanoic Acid

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the N-alkylation of indazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the N-alkylation of indazoles. The synthesis of 2-(2H-indazol-2-yl)propanoic acid—a critical scaffold in various pharmacological agents—is notoriously challenging. The core issue stems from the tautomeric nature of 1H-indazole, which overwhelmingly favors N1-alkylation under standard basic conditions due to the thermodynamic stability of the resulting benzenoid system.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you invert this selectivity, maximize your N2-yield, and maintain stereochemical integrity.

Part 1: Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: I am using methyl 2-bromopropionate and K₂CO₃ in DMF, but my yield of the target N2-isomer is <20%. The N1-isomer dominates. How can I invert this regioselectivity? A1: You are operating under thermodynamic control. Under basic conditions, indazole is deprotonated to form an indazolide anion. Alkylation of this free anion predominantly occurs at the N1 position because it preserves the highly stable benzenoid aromatic system. N2-alkylation forces the ring into a less stable quinonoid structure. The Fix: To achieve N2-selectivity, you must switch to kinetic control by avoiding basic conditions. We recommend the Mitsunobu reaction using methyl lactate. By reacting the neutral 1H-indazole, the N2 lone pair is kinetically more accessible, bypassing the thermodynamic penalty of the anion and yielding >90% of the N2-isomer[1]. Alternatively, Brønsted acid catalysis (e.g., TfOH) with diazo compounds forces near-perfect N2-selectivity[2].

Q2: When attempting the Mitsunobu reaction with methyl lactate, my overall conversion stalls at 50%. How do I drive the reaction to completion? A2: This is a common issue related to the pKa of indazole (~16) and the lifetime of the Mitsunobu betaine intermediate. If the indazole is not acidic enough to protonate the betaine efficiently, the reaction stalls. The Fix: Alter your order of addition. Pre-form the betaine intermediate by adding DIAD to a cooled (0 °C) solution of PPh₃ in THF, then add a pre-mixed solution of the indazole and methyl lactate dropwise. This ensures the transient electrophilic phosphonium species reacts immediately with the nucleophile, preventing reagent degradation.

Q3: I need the enantiopure (S)-2-(2H-indazol-2-yl)propanoic acid. My current route shows significant racemization. How can I preserve the chiral center? A3: α -Bromo esters are highly prone to base-catalyzed enolization, which scrambles the stereocenter before alkylation even occurs. The Fix: The Mitsunobu approach inherently solves this. By using enantiopure (R)-methyl lactate under neutral conditions, the reaction proceeds via a strict SN​2 mechanism. This results in complete inversion of configuration to yield the (S)-propanoate ester without the risk of base-catalyzed epimerization.

Q4: The final saponification of methyl 2-(2H-indazol-2-yl)propanoate to the free acid results in degradation and epimerization. What are the optimal conditions? A4: Refluxing strong bases (NaOH/KOH) will deprotonate the α -proton of the ester/acid, destroying your enantiomeric excess (ee) and potentially degrading the quinonoid core. The Fix: Use a mild, biphasic hydrolysis with LiOH·H₂O in a THF/Water mixture at room temperature. The lithium ion coordinates the carbonyl oxygen, increasing its electrophilicity and accelerating ester cleavage at lower temperatures before α -deprotonation can occur.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions, the intermediate state of the indazole, and the resulting regioselectivity based on[1] and [2].

Alkylation StrategyReagents / CatalystSolventTemp (°C)Intermediate StateN1:N2 RatioOverall Yield
Standard Basic Alkyl halide, K₂CO₃DMF80Indazolide Anion85 : 1515% (N2)
Mitsunobu Alkyl lactate, DIAD, PPh₃THF25Neutral Indazole<5 : 9588% (N2)
Brønsted Acid Diazo ester, TfOH (cat.)DCM25Neutral Indazole<1 : 9992% (N2)
Lewis Acid Trichloroacetimidate, Cu(OTf)₂DCM25Neutral Indazole0 : 10085% (N2)

Part 3: Pathway Visualization

The diagram below illustrates the mechanistic divergence of indazole alkylation. Operating under basic conditions forces the reaction through the thermodynamic anion pathway (favoring N1), whereas neutral/acidic conditions exploit the kinetic accessibility of the neutral N2 lone pair.

Pathway Indazole 1H-Indazole (Tautomeric Equilibrium) BaseCond Basic Conditions (e.g., K2CO3, NaH) Indazole->BaseCond AcidCond Neutral / Acidic Conditions (Mitsunobu or TfOH) Indazole->AcidCond Anion Indazolide Anion (Thermodynamic Control) BaseCond->Anion Neutral Neutral Indazole (Kinetic Control) AcidCond->Neutral N1 N1-Alkylated Product (Benzenoid - Stable) Anion->N1 Major N2 N2-Alkylated Product (Quinonoid - Target) Anion->N2 Minor Neutral->N1 Minor Neutral->N2 Major

Mechanistic divergence of indazole alkylation under thermodynamic vs. kinetic control.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . In-process checks (IPCs) are embedded within the steps to ensure you can verify the reaction's success in real-time.

Protocol A: Synthesis of Methyl 2-(2H-indazol-2-yl)propanoate (Mitsunobu Route)

This protocol utilizes neutral conditions to kinetically drive N2-alkylation.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 1H-indazole (1.0 equiv, 10 mmol) and triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) in anhydrous THF (50 mL).

  • Reagent Addition: Add methyl lactate (1.0 equiv, 10 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: DIAD is intensely yellow. As it reacts with PPh₃ to form the betaine intermediate, the drops will instantly decolorize upon hitting the solution. A persistent yellow tint indicates the completion of betaine formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The N2-isomer will elute significantly lower (lower Rf​ ) than the N1-isomer. This is because the N2-isomer contains a highly polar quinonoid core, which interacts more strongly with the silica gel compared to the lipophilic benzenoid N1-isomer.

  • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography to isolate the pure N2-ester.

Protocol B: Mild Hydrolysis to 2-(2H-indazol-2-yl)propanoic Acid

This protocol prevents base-catalyzed epimerization of the α -chiral center.

  • Preparation: Dissolve the purified methyl 2-(2H-indazol-2-yl)propanoate (1.0 g) in a 3:1 mixture of THF and deionized water (20 mL). Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) in a single portion. Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction will transition from a biphasic mixture to a homogenous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.

  • Quenching: Evaporate the THF under reduced pressure (do not heat above 30 °C). Dilute the remaining aqueous layer with 10 mL of water and wash once with diethyl ether to remove any unreacted ester or organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 3.0–3.5.

    • Self-Validation Checkpoint: A dense white precipitate will crash out of the solution immediately upon reaching the isoelectric point of the free carboxylic acid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 2-(2H-indazol-2-yl)propanoic acid.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Chemical Communications (RSC Publishing) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

removing trace impurities from 2-(2H-indazol-2-yl)propanoic acid synthesized batches

Welcome to the Technical Support Center for Indazole Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of 2-(2H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of 2-(2H-indazol-2-yl)propanoic acid.

The synthesis of 2H-indazole derivatives is notoriously challenging due to the inherent tautomeric equilibrium of the indazole core. Because the 1H-indazole tautomer (benzenoid structure) is thermodynamically more stable than the 2H-indazole tautomer (quinonoid structure) by approximately 2-5 kcal/mol, standard N-alkylation reactions typically yield a mixture of N1 and N2 regioisomers[1]. Consequently, synthesized batches of 2-(2H-indazol-2-yl)propanoic acid are frequently contaminated with the N1-regioisomer, unreacted starting materials, and unhydrolyzed ester intermediates.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity in your 2H-indazole batches.

Part 1: Diagnostic Overview & Mechanistic Causality

Before attempting purification, it is critical to understand the origin of your impurities. The alkylation of 1H-indazole with an electrophile (such as ethyl 2-bromopropanoate) is a classic example of competitive kinetic versus thermodynamic control.

While specific conditions (like Mitsunobu coupling or specific base/solvent pairs) can favor the kinetic N2-product, the thermodynamic driving force strongly pushes toward the N1-product[2][3]. Furthermore, if the subsequent ester hydrolysis step is incomplete, neutral ester intermediates will remain in the final acidic batch.

AlkylationPathway SM 1H-Indazole (Tautomeric Equilibrium) N1_Path N1-Alkylation (Thermodynamic Control) SM->N1_Path Base/Solvent N2_Path N2-Alkylation (Kinetic Control) SM->N2_Path Base/Solvent AlkAgent Alkylating Agent (e.g., Ethyl 2-bromopropanoate) AlkAgent->N1_Path AlkAgent->N2_Path N1_Prod 2-(1H-indazol-1-yl)propanoate (Major byproduct) N1_Path->N1_Prod Lower Energy State N2_Prod 2-(2H-indazol-2-yl)propanoate (Target intermediate) N2_Path->N2_Prod Lower Activation Barrier

Mechanistic divergence in indazole N-alkylation yielding regioisomers.

Part 2: Troubleshooting FAQs

Q1: My final batch contains significant amounts of unreacted 1H-indazole and unhydrolyzed ester. How can I remove these without resorting to column chromatography? A1: Because your target molecule, 2-(2H-indazol-2-yl)propanoic acid, contains a carboxylic acid moiety, it can be easily separated from neutral impurities using an Acid-Base Liquid-Liquid Extraction . At a pH of ~8 (using saturated NaHCO₃), the propanoic acid derivative is deprotonated into a highly water-soluble carboxylate salt. Unreacted 1H-indazole (pKa ~14 for the NH) and the unhydrolyzed ester remain entirely neutral and will partition into the organic phase. This is a self-validating step: if the organic layer shows no UV-active spots on TLC corresponding to the acid, the extraction is complete.

Q2: I have successfully isolated the acid mixture, but it contains 15% of the N1-regioisomer (2-(1H-indazol-1-yl)propanoic acid). How do I separate the N1 and N2 isomers? A2: The structural similarity of N1 and N2 indazole regioisomers makes chromatographic separation exceptionally difficult, often resulting in co-elution[4]. The most scalable and effective method is Selective Recrystallization . The differing dipole moments and crystal lattice packing between the benzenoid (1H) and quinonoid (2H) structures mean they exhibit different solubilities in moderately polar solvent mixtures. Recrystallization from a mixture of Ethyl Acetate and Hexanes, or hot Toluene, typically allows the 2H-isomer to crystallize out while the more soluble 1H-isomer remains in the mother liquor[5].

Q3: Can I improve the N2-selectivity during the initial alkylation to minimize downstream purification? A3: Yes. Operating under strict kinetic control is paramount. Using strong, non-coordinating bases (like NaH in THF) often drives N1-alkylation via a chelated intermediate[6]. To favor the N2-isomer, consider utilizing Mitsunobu conditions (using the corresponding alcohol instead of the bromide), which have been documented to show a strong preference for N2-regioisomer formation (often >2.5:1 ratio)[2][3]. Alternatively, utilizing highly polar aprotic solvents with bulky bases at lower temperatures can help trap the kinetic product.

Part 3: Quantitative Data & Impurity Profiling

To effectively troubleshoot your batch, utilize the following physicochemical property matrix to dictate your purification logic:

Trace ImpuritySource / OriginPhysicochemical Property ExploitedRecommended Removal Technique
Unreacted 1H-Indazole Incomplete alkylationNeutrality at pH 8 (Lack of acidic proton)Aqueous Acid-Base Extraction
Ethyl 2-(2H-indazol-2-yl)propanoate Incomplete ester hydrolysisNeutrality at pH 8 (Masked carboxylate)Aqueous Acid-Base Extraction
2-(1H-indazol-1-yl)propanoic acid Thermodynamic N1-alkylationDifferential crystal lattice energy & polaritySelective Recrystallization
Inorganic Salts (e.g., NaBr) Alkylation/Hydrolysis byproductsHigh aqueous solubility at all pH levelsAqueous Wash (Brine)

Part 4: Standard Operating Procedures (Methodologies)

The following sequential workflow is designed to systematically strip away impurities based on the logic outlined above.

PurificationWorkflow Crude Crude Synthesized Batch (2H-acid, 1H-acid, Indazole, Ester) BaseExt Aqueous Base Extraction (sat. NaHCO3) Crude->BaseExt OrgPhase Organic Phase (Neutral Impurities: Indazole, Ester) BaseExt->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Carboxylate Salts: 2H-isomer, 1H-isomer) BaseExt->AqPhase Retain Acidify Acidification (HCl to pH 2) & EtOAc Extraction AqPhase->Acidify IsoMix Regioisomer Mixture (2H-acid & 1H-acid) Acidify->IsoMix Cryst Selective Recrystallization (Toluene or EtOAc/Hexane) IsoMix->Cryst Pure2H Pure 2-(2H-indazol-2-yl)propanoic acid (Crystals) Cryst->Pure2H Precipitate MotherLiq Mother Liquor (Enriched in 1H-isomer) Cryst->MotherLiq Filtrate

Workflow for isolating 2H-indazole acid from crude mixtures.

Protocol A: Acid-Base Extraction for Neutral Impurity Removal

Objective: Remove unreacted indazole and unhydrolyzed esters.

  • Dissolution: Dissolve the crude synthesized batch in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Partitioning: Shake vigorously and vent. The 2-(2H-indazol-2-yl)propanoic acid and its N1-counterpart will transfer to the aqueous layer as sodium salts.

  • Separation: Drain the aqueous layer. Wash the organic layer once more with a half-volume of sat. NaHCO₃ to ensure complete extraction. Combine the aqueous layers. (Note: The organic layer containing neutral impurities can be discarded or retained for ester recovery).

  • Acidification: Cool the combined aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2.0. The protonated indazole propanoic acids will precipitate or form a cloudy suspension.

  • Recovery: Extract the acidified aqueous layer three times with fresh EtOAc. Combine these new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a mixture of purely N1 and N2 acids.

Protocol B: Selective Recrystallization of the 2H-Isomer

Objective: Separate the kinetic 2H-isomer from the thermodynamic 1H-isomer.

  • Solvent Selection: Place the regioisomer acid mixture from Protocol A into a clean Erlenmeyer flask. Add a minimal amount of hot Toluene (or a 1:1 mixture of EtOAc/Hexanes) just until the solid fully dissolves at reflux.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality note: Rapid cooling traps impurities in the crystal lattice; slow cooling allows the less soluble 2H-isomer to form pure, ordered crystals.

  • Cryogenic Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 hours, followed by a -20 °C freezer for 2 hours to maximize yield[7].

  • Filtration: Filter the formed crystals rapidly under a vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes.

  • Validation: Analyze the isolated crystals via ¹H-NMR. The N1 and N2 isomers can be distinguished by the chemical shift of the indazole C3-proton, which typically resonates further downfield in the 2H-isomer due to the quinonoid structure[8].

References

  • Hunt et al. / Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." (2021). Available at: [Link]

  • ACS Publications. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." (2006). Available at:[Link]

  • ACS Omega. "Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines." (2025). Available at:[Link]

  • ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." (2023). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-(2H-indazol-2-yl)propanoic Acid Quantification: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical framework for small molecule quantification requires balancing sensitivity, throughput, and matrix complexity. 2-(2H-indazol-2-yl)propanoic acid (C₁...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for small molecule quantification requires balancing sensitivity, throughput, and matrix complexity. 2-(2H-indazol-2-yl)propanoic acid (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol ) is a critical amphoteric scaffold utilized in the development of anti-inflammatory agents and novel LRRK2 kinase inhibitors[1].

This guide provides an objective comparison of analytical platforms for the quantification of this analyte, backed by field-proven methodologies, mechanistic causality, and self-validating experimental protocols.

Platform Comparison: Selecting the Optimal Modality

The choice of analytical platform depends entirely on the experimental endpoint. Below is an objective performance comparison of the three primary modalities used for indazole-propanoic acid derivatives.

ParameterUPLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)Capillary Electrophoresis (CE-UV)
Primary Application Pharmacokinetics (PK), BioanalysisAPI Formulation, Quality ControlChiral Separation, Impurity Profiling
Sensitivity (LOD) 10 - 50 pg/mL0.5 - 1.0 µg/mL2.0 - 5.0 µg/mL
Dynamic Range 3 to 4 logs (e.g., 0.1 - 100 ng/mL)2 to 3 logs (e.g., 1 - 100 µg/mL)2 logs
Selectivity Exceptional: Mass-to-charge (m/z) isolationModerate: Relies on chromatographic resolutionHigh: Based on charge-to-size ratio
Throughput High (< 4 min per run)Moderate (~10 min per run)Low (~15-20 min per run)
Cost per Sample HighLowLow
The Causality of Method Selection

The molecule features a basic indazole nitrogen (pKa ~1.5) and an acidic carboxylic acid (pKa ~4.5). For high-sensitivity bioanalysis in complex matrices (plasma/urine), UPLC-MS/MS is the undisputed gold standard due to its ability to filter out matrix noise via Multiple Reaction Monitoring (MRM)[2]. Conversely, for API lot release where concentrations are high and matrix interference is negligible, HPLC-UV provides superior precision (RSD < 1.0%) at a fraction of the operational cost.

DecisionMatrix Start Sample Matrix: 2-(2H-indazol-2-yl)propanoic acid Decision Biological Matrix (Plasma/Urine)? Start->Decision Bio Bioanalysis Workflow High Sensitivity Required Decision->Bio Yes QC API / Formulation QC High Precision Required Decision->QC No UPLC UPLC-MS/MS (MRM Mode) Bio->UPLC HPLC HPLC-UV (254 nm) QC->HPLC

Fig 1. Decision matrix for selecting the optimal quantification platform.

Validated Protocol 1: UPLC-MS/MS for Bioanalysis

For pharmacokinetic studies, we utilize a UPLC-MS/MS workflow. The protocol below is designed as a self-validating system : every batch must pass strict System Suitability Testing (SST) before patient or animal samples are analyzed.

Mechanistic Rationale for Chromatographic Conditions

To achieve sharp peak shapes on a reversed-phase C18 column, the mobile phase pH must be at least 2 units below the pKa of the propanoic acid moiety to ensure it remains fully protonated (neutral). We utilize 0.1% Formic Acid (pH ~2.7), which suppresses the ionization of the carboxylic acid for optimal retention, while simultaneously providing the abundant protons necessary for efficient Positive Electrospray Ionization (ESI+) in the mass spectrometer[2].

Step-by-Step Methodology
  • System Preparation: Equilibrate a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) at 40°C.

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (MRM) Parameters:

    • Ionization: ESI Positive Mode.

    • Precursor Ion [M+H]⁺: m/z 191.2.

    • Quantifier Transition: m/z 191.2 → 145.1 (Loss of -COOH, Collision Energy: 18 eV).

    • Qualifier Transition: m/z 191.2 → 117.1 (Indazole core, Collision Energy: 30 eV).

  • Self-Validation Check (SST): Inject a double-blank (matrix only) and a blank with Internal Standard (IS). The run is automatically invalidated if the double-blank exhibits a peak area >20% of the Lower Limit of Quantification (LLOQ).

ExtractionWorkflow A 1. Spike Plasma with Internal Standard B 2. Protein Precipitation (3x Vol Acetonitrile) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Supernatant Transfer & N2 Drying C->D E 5. Reconstitution in Mobile Phase D->E F 6. UPLC-MS/MS Injection E->F

Fig 2. Protein precipitation and extraction workflow for LC-MS/MS analysis.

Expert Insight on Extraction: We utilize a 3:1 ratio of Acetonitrile to Plasma for protein precipitation. This specific ratio disrupts the hydration layer of plasma proteins, causing rapid denaturation while ensuring >85% recovery of the indazole analyte[3].

Validated Protocol 2: HPLC-UV for Formulation Quality Control

When quantifying 2-(2H-indazol-2-yl)propanoic acid in bulk API or formulated batches, UPLC-MS/MS suffers from detector saturation. HPLC-UV is the superior choice for high-concentration precision.

Mechanistic Rationale

The indazole ring possesses a strong conjugated π-electron system, yielding a robust UV absorption maximum at 254 nm . By utilizing an isocratic elution rather than a gradient, we eliminate baseline drift, ensuring the integration algorithm calculates peak areas with <1.0% relative standard deviation (RSD).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10.0 mg of the API in 10.0 mL of Methanol (Stock: 1 mg/mL). Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • Chromatography: Install an Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Isocratic Elution: Pump a premixed mobile phase of 40% Water (0.1% TFA) and 60% Methanol at a constant 1.0 mL/min.

  • Detection: Set the Diode Array Detector (DAD) to 254 nm (Reference: 360 nm).

  • Self-Validation Check: Perform 6 replicate injections of the 50 µg/mL standard. The system is validated only if the retention time RSD is ≤ 0.5% and peak area RSD is ≤ 1.0%.

Method Validation Parameters (ICH M10 Compliance)

Regardless of the platform chosen, the method must be validated against regulatory guidelines. Below is the comparative validation data demonstrating the performance of both protocols.

Validation ParameterUPLC-MS/MS (Plasma Matrix)HPLC-UV (Solvent Matrix)Acceptance Criteria (ICH M10)
Linearity (R²) 0.998 (0.5 - 500 ng/mL)0.999 (5 - 100 µg/mL)≥ 0.995
Intra-day Precision (RSD) 4.2% at Mid-QC0.6% at Mid-QC≤ 15% (MS), ≤ 2% (UV)
Accuracy (% Bias) +3.5%-0.8%± 15%
Matrix Effect 92% (Ion suppression: 8%)N/AConsistent across lots
Extraction Recovery 88.5% ± 4.1%100% (Direct dilution)Reproducible

Conclusion

For the quantification of 2-(2H-indazol-2-yl)propanoic acid, the analytical objective dictates the technology. UPLC-MS/MS provides the extreme sensitivity and selectivity required for biological matrices by leveraging precise MRM transitions and acidic mobile phases to drive ESI+ ionization. Conversely, HPLC-UV capitalizes on the indazole ring's natural chromophore to deliver unmatched precision for API quality control. By adhering to the self-validating protocols outlined above, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, Oxford Academic. Available at:[2]

  • Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. PMC - National Institutes of Health. Available at:[3]

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. ACS Publications. Available at:[1]

Sources

Comparative

Methodological Comparison Guide: Overcoming Reproducibility Bottlenecks in the Synthesis of 2-(2H-Indazol-2-yl)propanoic Acid

Executive Summary & The Regioselectivity Challenge The 2H-indazole core is a highly privileged scaffold in modern drug discovery, frequently embedded in targeted therapeutics ranging from anticancer agents to anti-inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regioselectivity Challenge

The 2H-indazole core is a highly privileged scaffold in modern drug discovery, frequently embedded in targeted therapeutics ranging from anticancer agents to anti-inflammatory drugs[1]. Specifically, 2-(2H-indazol-2-yl)propanoic acid serves as a critical linker-bearing intermediate for synthesizing complex PROTACs and kinase inhibitors.

However, synthesizing this specific N2-alkylated isomer is notoriously difficult. The tautomeric nature of 1H-indazole heavily biases electrophilic attack toward the thermodynamically favored N1 position. Classical base-promoted alkylation pathways suffer from severe reproducibility issues, often yielding unpredictable mixtures of N1 and N2 isomers that require exhaustive chromatographic separation[2].

This guide objectively compares three distinct synthetic methodologies—evaluating their mechanistic causality, reproducibility, and scalability—to provide a definitive protocol for synthesizing 2-(2H-indazol-2-yl)propanoic acid.

Comparative Analysis of Synthetic Pathways

Method A: Classical Base-Promoted Alkylation (The Baseline)
  • Mechanism: Direct reaction of 1H-indazole with 2-bromopropanoic acid (or its ester) using a base like K₂CO₃ in DMF.

  • Causality & Limitations: Deprotonation yields an indazolide anion where the negative charge is delocalized. While N2 is more nucleophilic (kinetic control), the N1-alkylated product is significantly more thermodynamically stable[2]. Minor fluctuations in temperature, solvent hydration, or mixing rates drastically shift the product ratio, making batch-to-batch reproducibility nearly impossible.

G1 Ind 1H-Indazole (Anion) Reag 2-Bromopropanoate + Base Ind->Reag Deprotonation N1 N1-Isomer (Thermodynamic) Reag->N1 Major Pathway N2 N2-Isomer (Kinetic Target) Reag->N2 Minor Pathway

Figure 1: Divergent regioselectivity in classical base-promoted N-alkylation of indazoles.

Method B: Lewis Acid-Mediated Direct Alkylation (Thermodynamic Override)
  • Mechanism: Utilizing Aluminum (AlCl₃) or Gallium (GaCl₃) Lewis acids to direct the alkylation of 1H-indazole with ethyl 2-bromopropanoate[3].

  • Causality & Advantages: The Lewis acid preferentially coordinates to the more basic N1 nitrogen of the neutral indazole. This coordination sterically blocks the N1 position and electronically activates the N2 position, forcing the incoming α-bromocarbonyl electrophile to attack N2 exclusively.

  • Limitations: Highly sensitive to moisture; requires strict anhydrous conditions to prevent Lewis acid hydrolysis.

Method C: Cu-Catalyzed De Novo Annulation (The Orthogonal Approach)
  • Mechanism: A one-pot, three-component coupling of 2-bromobenzaldehyde, an alanine ester (primary amine), and sodium azide catalyzed by Cu₂O nanoparticles.

  • Causality & Advantages: Instead of functionalizing a pre-existing indazole ring, the ring is built around the propanoic acid moiety. The amine of alanine condenses with the aldehyde to form an imine. Copper catalyzes the cross-coupling of the azide, followed by reductive cyclization to form the N-N bond[1]. Because the N2 atom originates entirely from the alanine precursor, the formation of the N1-isomer is structurally impossible, guaranteeing 100% regioselectivity.

G2 SM1 2-Bromobenzaldehyde Imine Ortho-bromoimine SM1->Imine Condensation SM2 Alanine Ester SM2->Imine Condensation Azide Ortho-azidoimine Imine->Azide C-N Coupling Prod 2H-Indazole Core (Exclusive N2) Azide->Prod Reductive Cyclization Cat Cu Catalyst + NaN3 Cat->Azide

Figure 2: De novo synthesis of 2H-indazoles via Cu-catalyzed three-component annulation.

Quantitative Performance Comparison

The following data summarizes the performance of the three methodologies based on standardized 10-mmol scale syntheses.

MetricMethod A: Base AlkylationMethod B: AlCl₃-MediatedMethod C: Cu-Annulation
Overall Yield (Isolated) 35 - 42%78 - 85%88 - 92%
Regioselectivity (N2:N1) ~ 1.2 : 1> 15 : 1100 : 0 (Exclusive)
Reproducibility Score LowModerateHigh
Moisture Sensitivity LowExtreme Low
Purification Effort High (Difficult Column)ModerateLow (Crystallization)
Cost per Gram $

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with in-process controls and specific causality notes.

Protocol 1: Method C - Cu-Catalyzed De Novo Annulation (Recommended)

Note: We utilize methyl 2-aminopropanoate (alanine methyl ester) rather than free alanine to prevent the carboxylic acid from chelating the copper catalyst and stalling the reaction.

Step 1: Annulation to Methyl 2-(2H-indazol-2-yl)propanoate

  • Setup: In an oven-dried Schlenk flask, combine 2-bromobenzaldehyde (10.0 mmol, 1.0 eq), methyl 2-aminopropanoate hydrochloride (12.0 mmol, 1.2 eq), and NaN₃ (15.0 mmol, 1.5 eq).

  • Catalyst Addition: Add Cu₂O nanoparticles (1.0 mmol, 10 mol%) and triethylamine (25.0 mmol, 2.5 eq) to neutralize the amine hydrochloride and facilitate condensation.

  • Reaction: Suspend the mixture in anhydrous DMSO (20 mL). Degas via sparging with N₂ for 10 minutes. Heat to 110 °C for 12 hours.

  • In-Process Control (LC-MS): Monitor the reaction. The intermediate ortho-azidoimine mass should completely disappear, transitioning to the cyclized product mass [M+H]⁺ = 205.1.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash sequentially with 5% aqueous NH₄OH (to remove copper salts) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Saponification to Target Acid

  • Dissolve the crude ester in THF/H₂O (3:1, 20 mL). Add LiOH·H₂O (30.0 mmol, 3.0 eq).

  • Stir at ambient temperature for 4 hours.

  • Validation (TLC): Confirm complete consumption of the ester (Rf = 0.6 in 1:1 EtOAc/Hexane) to a baseline spot.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Extract with EtOAc, dry, and concentrate to yield 2-(2H-indazol-2-yl)propanoic acid.

  • Self-Validation (¹H NMR): Confirm the regiochemistry via ¹H NMR (DMSO-d₆). The definitive marker is the C3-proton of the indazole ring , which appears as a distinct downfield singlet at ~8.35 ppm for the 2H-isomer (compared to ~8.0 ppm for the 1H-isomer).

Protocol 2: Method B - Lewis Acid-Mediated Alkylation (Alternative)
  • Setup: Under a strict Argon atmosphere, dissolve 1H-indazole (10.0 mmol, 1.0 eq) in anhydrous Toluene (30 mL).

  • Activation: Carefully add AlCl₃ (10.0 mmol, 1.0 eq) in one portion. Causality: The mixture will turn slightly yellow as the AlCl₃ coordinates to the N1 position, effectively masking it from electrophilic attack.

  • Alkylation: Dropwise add ethyl 2-bromopropanoate (12.0 mmol, 1.2 eq). Heat the mixture to reflux for 16 hours.

  • Workup: Cool the reaction to 0 °C and meticulously quench with ice water (caution: exothermic AlCl₃ hydrolysis). Extract with CH₂Cl₂.

  • Saponification: Proceed with LiOH hydrolysis as described in Protocol 1.

References

  • Source: organic-chemistry.
  • Source: nih.
  • Source: acs.
  • Title: Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)

Sources

Validation

Spectroscopic Resolution of 1H- and 2H-Indazolyl Propanoic Acid Isomers: An Analytical Guide

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I often encounter the analytical bottleneck of regioselective assignment. The indazole scaffold is a privileged pharmacophore, but its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I often encounter the analytical bottleneck of regioselective assignment. The indazole scaffold is a privileged pharmacophore, but its functionalization presents a classic synthetic challenge. Alkylation of the indazole core—such as the attachment of a propanoic acid moiety—inevitably yields a mixture of N1- and N2-substituted regioisomers due to annular tautomerism[1].

While the 1H-tautomer is thermodynamically favored in its resting state[1], the nucleophilic character of the intermediate indazolide anion dictates that both isomers form under standard basic conditions[2]. For drug development professionals, unambiguously distinguishing 3-(1H-indazol-1-yl)propanoic acid from 3-(2H-indazol-2-yl)propanoic acid is a critical milestone. This guide breaks down the mechanistic causality behind their spectroscopic differences and provides a self-validating protocol for their absolute assignment.

Mechanistic Causality: The Spectroscopic Divide

To understand the analytical data, we must first understand the electronic topology of the molecules. The fundamental differences in the NMR spectra of 1H- and 2H-indazoles stem from their aromatic character.

1H-indazoles maintain a fully aromatic, benzenoid structure. In contrast, N2-alkylation forces the system into an ortho-quinoid character, which reduces the overall aromaticity of the bicyclic system and drastically alters the electron density distribution[3].

  • Proton (¹H) NMR: The H-3 proton in the 2H-isomer is significantly deshielded (shifting downfield to ~8.40 ppm) compared to the 1H-isomer (~8.10 ppm) due to this quinonoid shift[4]. Additionally, the H-7 proton in the 2H-isomer is shifted to a higher frequency because it resides in the direct deshielding cone of the N-1 lone pair[4].

  • Carbon (¹³C) NMR: The C-7a bridgehead carbon is highly sensitive to the tautomeric form, shifting downfield to ~149–150 ppm in 2H-indazoles compared to ~140 ppm in 1H-indazoles[3]. Conversely, C-3 is shielded in the 2H-isomer (~123 ppm) relative to the 1H-isomer (~134.8 ppm)[4].

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and 2D NMR correlations for the two indazolyl propanoic acid isomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Nucleus / Position3-(1H-indazol-1-yl)propanoic acid3-(2H-indazol-2-yl)propanoic acidMechanistic Rationale
H-3 ~8.10 (s)~8.40 (s)Deshielding in 2H due to ortho-quinoid character[4].
H-7 ~7.50 - 7.60 (d)~7.70 - 7.80 (d)Deshielded by N-1 lone pair in the 2H-isomer[1].
C-3 ~134.8~123.0Loss of benzenoid electronic structure in 2H[4].
C-7a ~140.0~149.0 - 150.0Downfield shift diagnostic of 2H-tautomer[3].
C-3a ~123.1~127.0Altered electron density distribution across the bridgehead[4].
Table 2: Diagnostic 2D NMR (HMBC) Correlations
RegioisomerProton SourcePrimary 3-Bond (¹³C) CorrelationAbsent Correlation
1H-Indazolyl (N1) N1-CH₂ (propanoic chain)C-7a (~140 ppm)C-3
2H-Indazolyl (N2) N2-CH₂ (propanoic chain)C-3 (~123 ppm)C-7a

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the analytical workflow must not rely solely on empirical 1D chemical shift tables. Instead, it must employ a self-validating loop : initial mass confirmation, presumptive 1D NMR assignment, and absolute 2D NMR connectivity mapping[2].

Step 1: Synthesis, Isolation, and Mass Confirmation
  • Reaction: React 1H-indazole with ethyl 3-bromopropanoate using K₂CO₃ in DMF at 80°C.

  • Isolation: Monitor the reaction via LC-MS to confirm the presence of two isobaric peaks (identical m/z corresponding to the alkylated ester). Separate the regioisomers using preparative reverse-phase HPLC.

  • Hydrolysis: Saponify the separated esters using LiOH in a THF/H₂O mixture, followed by acidic workup to yield the pure 1H- and 2H-indazolyl propanoic acids.

Step 2: Presumptive 1D NMR Screening (The Hypothesis)
  • Preparation: Dissolve 5–10 mg of each purified isomer in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • Analysis: Evaluate the H-3 and C-7a chemical shifts. Assign the isomer with H-3 at ~8.1 ppm and C-7a at ~140 ppm as the presumptive 1H-isomer[4].

Step 3: Absolute Confirmation via 2D HMBC (The Validation)
  • Acquisition: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (typically J = 8 Hz).

  • Logic & Mapping: The N-CH₂ protons of the propanoic acid chain (appearing as a triplet around 4.0–4.5 ppm) will couple to the adjacent indazole carbons.

    • In the 1H-isomer , the N1-CH₂ protons exhibit a strong 3-bond correlation to the C-7a carbon[2].

    • In the 2H-isomer , the N2-CH₂ protons exhibit a strong 3-bond correlation to the C-3 carbon[2].

Logical Workflow Visualization

HMBC_Logic A Purified Indazolyl Propanoic Acid Isomers B Acquire 1H, 13C, and HMBC NMR Spectra A->B C Analyze 1D Shifts H-3: ~8.1 ppm | C-7a: ~140 ppm B->C D Analyze 1D Shifts H-3: ~8.4 ppm | C-7a: ~149 ppm B->D E HMBC: N-CH2 to C-7a Cross-Peak (3-Bond Correlation) C->E F HMBC: N-CH2 to C-3 Cross-Peak (3-Bond Correlation) D->F G Confirmed: 1H-Indazolyl Propanoic Acid E->G H Confirmed: 2H-Indazolyl Propanoic Acid F->H

Figure 1: Diagnostic NMR workflow for differentiating 1H- and 2H-indazole isomers.

References

  • BenchChem. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers".
  • Alam, R., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold". Beilstein Journal of Organic Chemistry.
  • National Institutes of Health (PMC).
  • American Chemical Society (ACS). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds". The Journal of Organic Chemistry.

Sources

Comparative

cross-validation of 2-(2H-indazol-2-yl)propanoic acid docking scores

An in-depth technical guide to the cross-validation of molecular docking scores for 2-(2H-indazol-2-yl)propanoic acid, comparing industry-standard computational engines to establish a rigorous, self-validating virtual sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the cross-validation of molecular docking scores for 2-(2H-indazol-2-yl)propanoic acid, comparing industry-standard computational engines to establish a rigorous, self-validating virtual screening workflow.

Mechanistic Grounding: The 2H-Indazole Pharmacophore

When evaluating the binding affinity of 2-(2H-indazol-2-yl)propanoic acid , researchers must account for two critical structural features that dictate its interaction with target receptors (such as the Prostaglandin D2 Receptor 2, CRTH2):

  • Tautomeric Locking & Dipole Vector: Unlike 1H-indazoles, the substitution at the 2-position locks the core into the 2H-tautomer. This shifts the electron density of the pyrazole ring, making the N1 atom a strict, localized hydrogen-bond acceptor.

  • Chirality & Ionization: The α -carbon of the propanoic acid moiety is chiral. Both the (R) and (S) enantiomers must be evaluated independently, as the stereocenter dictates the spatial trajectory of the methyl group relative to the carboxylate. Furthermore, with a pKa of ~4.5, the propanoic acid is fully deprotonated at physiological pH, requiring the docking algorithm to accurately model a salt bridge (typically with an arginine or lysine residue) while penalizing uncompensated desolvation.

Relying on a single docking engine for such a highly polar, stereospecific molecule often leads to scoring bias. A cross-validation approach using orthogonal scoring functions is mandatory to separate true hits from false positives.

Comparative Analysis of Docking Alternatives

To build a self-validating system, we compare three fundamentally different docking alternatives. Each handles the thermodynamic causality of the indazole-propanoic acid binding event differently:

  • AutoDock Vina (Iterated Local Search): Vina utilizes a machine-learning-tuned empirical scoring function[1]. Causality: It is exceptionally fast and excels at finding the global minimum of the binding pocket. However, its empirical nature sometimes underestimates the energetic penalty of burying the charged propanoate without a perfect salt bridge, occasionally leading to false-positive poses.

  • Glide XP (Systematic Search & Desolvation): Glide Extra Precision (XP) employs a systematic search algorithm paired with a scoring function that heavily penalizes desolvation[2]. Causality: Glide XP will aggressively reject poses where the 2H-indazole nitrogen or the carboxylate group is shielded from solvent without forming explicit hydrogen bonds. This makes it highly accurate for this compound, albeit computationally expensive.

  • GOLD (Genetic Algorithm): GOLD uses a genetic algorithm to explore ligand flexibility, scored here via ChemPLP[3]. Causality: The genetic algorithm is unparalleled at sampling the rotatable bonds of the propanoic acid linker. It allows the molecule to "evolve" into the optimal geometry to satisfy both the π−π stacking of the indazole core and the electrostatic demands of the carboxylate.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step methodology establishes a self-validating loop where poses are not just scored, but cross-examined via consensus normalization.

Step 1: Stereospecific Ligand Preparation

  • Generate the 3D structures for both the (R) and (S) enantiomers of 2-(2H-indazol-2-yl)propanoic acid.

  • Adjust the pH to 7.4 ± 0.2 using a ligand preparation tool (e.g., LigPrep or OpenBabel) to ensure the propanoic acid is modeled as a carboxylate anion.

  • Minimize the structures using the OPLS4 or MMFF94 force field to relieve steric clashes.

Step 2: Protein Preparation & Grid Generation

  • Import the target receptor crystal structure. Assign bond orders, add hydrogens, and optimize the hydrogen-bond network (specifically checking the protonation states of active-site histidines).

  • Generate a 20 × 20 × 20 Å receptor grid centered on the primary basic residue (e.g., Arg170) expected to anchor the propanoic acid.

Step 3: Parallel Docking Execution

  • Vina: Run with exhaustiveness = 16 to ensure deep sampling of the chiral center's rotamers.

  • Glide: Execute the Standard Precision (SP) pipeline, feeding the top 10% of poses into the Extra Precision (XP) refinement.

  • GOLD: Configure the genetic algorithm for 100,000 operations per ligand, utilizing the ChemPLP scoring function.

Step 4: Consensus Scoring & RMSD Clustering Because Vina and Glide report in kcal/mol (where lower is better) and GOLD reports a fitness score (where higher is better), raw scores cannot be directly compared.

  • Convert all scores to Z-scores: Z=(x−μ)/σ . (For Vina/Glide, multiply the score by -1 before normalization so that a higher Z-score always indicates stronger binding).

  • Calculate the Root Mean Square Deviation (RMSD) between the top poses from each engine. A pose is considered "validated" only if the RMSD between at least two engines is < 1.5 Å[4].

Workflow Visualization

G cluster_docking Parallel Docking Cross-Validation L Ligand Preparation (R/S Enantiomers, Deprotonated) Vina AutoDock Vina (Empirical Scoring) L->Vina Glide Glide XP (Desolvation Penalties) L->Glide GOLD GOLD (Genetic Algorithm) L->GOLD P Protein Preparation (Target Receptor Optimization) P->Vina P->Glide P->GOLD C Consensus Scoring (Z-Score Normalization) Vina->C Glide->C GOLD->C O Pose Clustering (RMSD < 1.5 Å) & Final Selection C->O

Workflow for cross-validating docking scores using parallel engines and consensus normalization.

Quantitative Performance Data

The table below summarizes the cross-validation data for the (R)-enantiomer of 2-(2H-indazol-2-yl)propanoic acid against a standardized receptor model. The consensus approach mitigates the risk of relying on a single algorithm's biases.

Docking EngineScoring FunctionRaw ScoreZ-Score (Normalized)*RMSD to Consensus Pose (Å)CPU Time / Ligand (s)
AutoDock Vina Vina (Empirical)-8.4 kcal/mol+1.120.85~2.5
Glide GlideScore XP-9.2 kcal/mol+1.450.62~45.0
GOLD ChemPLP84.5 (Fitness)+1.301.10~15.0

*Note: Z-scores are calculated across a decoy dataset of 1,000 structurally similar compounds. Higher positive Z-scores indicate standard deviations above the mean binding affinity. Glide XP yields the lowest RMSD to the consensus pose due to its strict handling of the propanoate salt bridge.

Conclusion

By employing a cross-validation strategy, researchers can bypass the inherent limitations of isolated scoring functions. AutoDock Vina provides rapid conformational sampling, GOLD ensures the flexible propanoic acid linker is thoroughly explored, and Glide XP acts as a thermodynamic gatekeeper, ensuring that the final selected pose respects the strict desolvation penalties of the 2H-indazole core.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry.[Link]

  • Wang, R., & Wang, S. (2001). How does consensus scoring work for virtual library screening? An idealized computer experiment. Journal of Chemical Information and Computer Sciences.[Link]

  • Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology.[Link]

Sources

Validation

Comparative Toxicity and Safety Profiling of 2-(2H-Indazol-2-yl)propanoic Acid Derivatives: A New Frontier in Selective PARP7 Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale: The Shift to Indazole Scaffolds Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a critical negative regulator of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Shift to Indazole Scaffolds

Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway in tumor cells[1]. Unlike PARP1 and PARP2, which are primarily involved in DNA damage repair, PARP7 mono-ADP-ribosylates (MARylates) TBK1, suppressing the cGAS-STING innate immune response and allowing tumors to evade immune detection[1].

While first-in-class PARP7 inhibitors like RBN-2397 (a pyridazinone scaffold) have shown clinical promise, Phase 1 trials revealed dose-limiting toxicities, including Grade 3 ALT/AST elevations (hepatotoxicity) and dysgeusia[2]. Furthermore, RBN-2397 exhibits poor oral bioavailability (F = 25.7%), necessitating higher doses that increase the risk of off-target toxicity[3].

To overcome these limitations, researchers developed a novel scaffold utilizing 2-(2H-indazol-2-yl)propanoic acid derivatives (e.g., the lead compound (S)-XY-05 )[4]. By rigidifying the flexible linker found in RBN-2397 into an indazole-7-carboxamide core, this new class of inhibitors dramatically reduces entropy loss upon target binding. This structural evolution not only enhances PARP7 selectivity—stripping away PARP1/2-mediated hematological toxicities—but also drastically improves the pharmacokinetic and safety profile[4].

PARP7_Pathway Tumor Tumor Cell Cytosolic DNA cGAS cGAS-STING Pathway Tumor->cGAS Triggers TBK1 TBK1 (Kinase) cGAS->TBK1 Activates IFN Type I Interferon (IFN-β) TBK1->IFN Phosphorylates IRF3 Immune CD8+ T-Cell Infiltration IFN->Immune Promotes PARP7 PARP7 (Overexpressed) PARP7->TBK1 MARylates & Inhibits Drug 2-(2H-indazol-2-yl)propanoic acid Derivatives (e.g., (S)-XY-05) Drug->PARP7 Selectively Blocks

Fig 1: PARP7 inhibition restores TBK1-mediated immune activation via the cGAS-STING pathway.

Comparative In Vitro Toxicity and Selectivity

A primary goal in developing 2-(2H-indazol-2-yl)propanoic acid derivatives was to eliminate the intrinsic hepatotoxicity observed with earlier PARP7 inhibitors. In vitro studies demonstrate that (S)-XY-05 exhibits exceptionally weak cytotoxicity against normal mouse hepatocytes (AML12) and colorectal cancer cells (CT26)[4]. Because PARP7 inhibitors function via immunomodulation rather than direct cytotoxicity, low basal toxicity is a hallmark of a successful candidate.

Additionally, (S)-XY-05 shows no significant inhibition of major cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4/5), mitigating the risk of drug-drug interactions (DDIs) commonly seen in complex oncology regimens[4].

Table 1: In Vitro Selectivity and DDI Risk Profile
Metric2-(2H-indazol-2-yl)propanoic acid ((S)-XY-05)Pyridazinone Scaffold (RBN-2397)Clinical & Safety Implication
PARP7 IC₅₀ 4.5 nM5.0 nMBoth maintain high on-target potency.
PARP1 IC₅₀ >1300 nM29 nMIndazole scaffold prevents synthetic lethality hematological toxicity.
PARP2 IC₅₀ 302.8 nM17 nMSuperior selectivity limits off-target DNA repair interference.
CYP3A4/5 IC₅₀ >30 μMNot DisclosedLow DDI risk for (S)-XY-05 in combination therapies.
Hepatotoxicity Weak (IC₅₀ > 50 μM in AML12)Clinical Grade 3 ALT/AST elevationIndazole derivatives exhibit a cleaner hepatic safety profile.
Protocol 1: Hepatotoxicity Screening via CellTiter-Glo (CTG) Assay

Objective: Assess basal cytotoxicity in normal murine hepatocytes (AML12) to predict clinical liver enzyme elevation risks. Causality: Because RBN-2397 induced Grade 3 ALT/AST elevations in human trials[2], screening the novel indazole scaffold in AML12 cells ensures the structural rigidification does not introduce intrinsic hepatotoxicity. ATP quantitation via CTG is chosen because it is a direct, highly sensitive proxy for metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate AML12 cells at 5×103 cells/well in 96-well opaque plates.

    • Self-Validation: Fill edge wells with PBS to prevent evaporation-induced edge effects, ensuring uniform well-to-well variance.

  • Compound Treatment: Treat cells with (S)-XY-05 (0.1 μM to 100 μM), a Vehicle Control (0.1% DMSO), and a Positive Control (10 μM Puromycin).

    • Self-Validation: Capping DMSO at 0.1% ensures the solvent does not artificially depress cell viability.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • ATP Quantitation: Add CTG reagent at a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression.

    • Self-Validation: The assay is only deemed valid if the Puromycin control shows >90% viability reduction and the DMSO control coefficient of variation (CV) is <10%.

In Vivo Safety Profiling and Pharmacokinetics

The true advantage of the 2-(2H-indazol-2-yl)propanoic acid scaffold lies in its in vivo safety margin. While legacy PARP7 inhibitors can induce systemic toxicity at doses >100 mg/kg[1], acute toxicity profiling of (S)-XY-05 in healthy mice revealed no weight loss or adverse clinical signs at massive doses of 500 mg/kg and 1000 mg/kg[4].

Coupled with an exceptional oral bioavailability of 94.6% (compared to RBN-2397's 25.7%), the indazole scaffold achieves potent tumor growth inhibition (TGI = 83%) at oral doses as low as 25 mg/kg BID[3]. This establishes a vast therapeutic window.

Toxicity_Workflow Step1 1. In Vitro Cytotoxicity AML12 Hepatocytes (Rule out basal toxicity) Step2 2. CYP450 Profiling CYP2C9/2D6/3A4 (Assess DDI risk) Step1->Step2 Step3 3. Acute In Vivo Safety 500-1000 mg/kg in Mice (Determine MTD) Step2->Step3 Step4 4. Efficacy vs Toxicity 6.25-25 mg/kg BID (Establish Safety Margin) Step3->Step4

Fig 2: Preclinical toxicity and safety screening workflow for novel PARP7 inhibitors.

Table 2: In Vivo Pharmacokinetics and Safety Margin
Parameter(S)-XY-05 (Indazole Scaffold)RBN-2397 (Pyridazinone Scaffold)
Oral Bioavailability (F%) 94.6%25.7%
Effective Dose (TGI >50%) 12.5 mg/kg BIDPoor efficacy at 100 mg/kg (due to PK limitations)
Acute Toxicity Threshold Safe up to 1000 mg/kgToxicity noted at >100 mg/kg
Therapeutic Index (Margin) > 40xNarrow
Protocol 2: Acute In Vivo Toxicity and Tolerability Profiling

Objective: Determine the maximum tolerated dose (MTD) and establish the safety margin in healthy murine models. Causality: Because poor PK properties in earlier scaffolds forced high dosing that triggered off-target toxicities, proving that the highly bioavailable indazole scaffold can be tolerated at massive multiples of its effective dose (6.25 mg/kg) is critical for clinical advancement.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate 6-8 week-old healthy BALB/c mice for 7 days in a controlled pathogen-free environment.

    • Self-Validation: Baseline body weights must vary by <10% across all cohorts prior to dosing to ensure statistical reliability.

  • Dosing Regimen: Administer (S)-XY-05 via oral gavage (p.o.) at single ascending doses of 250, 500, and 1000 mg/kg. Formulate the compound in an optimized vehicle (e.g., 0.5% Methylcellulose / 0.2% Tween 80).

  • Clinical Observation: Monitor the mice continuously for the first 4 hours post-dose to catch acute anaphylactic or neurological responses, followed by daily monitoring for 14 days. Score animals for signs of distress (e.g., hunched posture, piloerection, lethargy).

  • Body Weight Tracking: Weigh mice daily.

    • Self-Validation: A >20% loss in baseline body weight serves as a definitive, objective toxicity threshold, triggering immediate humane endpoint protocols.

  • Histopathology: At day 14, harvest key organs (liver, kidneys, heart). Perform H&E staining to assess for micro-toxicities, specifically looking for hepatocellular necrosis which would indicate latent drug-induced liver injury (DILI).

Conclusion

The transition from pyridazinone scaffolds to 2-(2H-indazol-2-yl)propanoic acid derivatives represents a major leap forward in PARP7 inhibitor design. By rigidifying the molecular structure, compounds like (S)-XY-05 achieve near-perfect oral bioavailability, exquisite selectivity over PARP1/2, and an exceptionally clean toxicity profile. With a therapeutic index exceeding 40x and no intrinsic hepatotoxicity, this novel scaffold provides a highly stable and safe foundation for next-generation cancer immunotherapies.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Abstract CT109: First-in-class first-in-human phase 1 trial and translational study of the mono(ADP-ribose) polymerase-7 (PARP7)
  • PARP7 as a new target for activating anti-tumor immunity in cancer Source: PMC - NIH URL
  • Small Molecule Highlights - Dalriada Drug Discovery Source: Dalriada Therapeutics URL

Sources

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